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  • Product: 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine
  • CAS: 216661-54-0

Core Science & Biosynthesis

Foundational

In Silico Evaluation of 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine Derivatives as Novel Aromatase Inhibitors

Document Type: Technical Whitepaper Prepared By: Senior Application Scientist, Computational Chemistry & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summa...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Prepared By: Senior Application Scientist, Computational Chemistry & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The relentless challenge of drug resistance and off-target toxicity in oncology necessitates the continuous exploration of novel chemotypes. Among these, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a highly versatile pharmacophore[1]. This whitepaper provides an in-depth technical guide on the molecular docking and computational evaluation of a specific, highly conjugated derivative: 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine .

By targeting Aromatase (CYP19A1) —the rate-limiting enzyme in estrogen biosynthesis and a frontline target for estrogen receptor-positive (ER+) breast cancer—we elucidate the mechanistic rationale, structural activity, and step-by-step computational protocols required to validate this compound as a competitive inhibitor[2].

Introduction & Structural Rationale

The Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine structural pattern is a planar, nitrogen-containing heterocyclic framework comprising fused pyrazole and pyrimidine rings[3]. From a medicinal chemistry perspective, this scaffold offers significant advantages:

  • Isosteric Properties: It acts as a bioisostere for purines, allowing it to easily insert into the binding pockets of various kinases and metabolic enzymes.

  • Synthetic Flexibility: The core permits extensive functionalization at the 3, 5, 6, and 7 positions, enabling fine-tuning of lipophilicity and electronic distribution[3].

Rationale for the 6-(4-Methoxy-phenyl)-3-phenyl Substitution

The specific addition of a 3-phenyl and a 6-(4-methoxy-phenyl) group creates a highly conjugated, rigid molecular architecture.

  • Causality of the Methoxy Group: The methoxy ( −OCH3​ ) moiety acts as a strong hydrogen bond acceptor. Furthermore, its electron-donating nature increases the electron density of the attached phenyl ring, optimizing it for π−π stacking or cation- π interactions with aromatic residues in the target receptor.

  • Causality of the 3-Phenyl Group: This bulky, lipophilic group is designed to occupy deep hydrophobic clefts, displacing high-energy water molecules and driving binding affinity through favorable entropic gains.

Target Selection: Aromatase (CYP19A1)

Aromatase (CYP19A1) is a cytochrome P450 enzyme responsible for catalyzing the aromatization of androgens (e.g., androstenedione) into estrogens (e.g., estrone)[4][5]. Inhibiting this enzyme starves ER+ breast cancer cells of the estrogen required for proliferation[2].

Structural Considerations (PDB ID: 3EQM): The crystal structure of human placental aromatase reveals an androgen-specific cleft[6]. Unlike many promiscuous P450 enzymes, CYP19A1 possesses a snug, highly specific active site. The catalytic mechanism relies on a Heme group containing a central Iron ( Fe2+ ) ion[4]. Effective aromatase inhibitors (like Letrozole) coordinate directly with this Heme iron via a nitrogen atom, while their hydrophobic backbones stabilize the complex within the cleft. The nitrogen-rich core of our pyrazolo[1,5-a]pyrimidine derivative is theoretically primed for this exact mechanism.

Mechanism ANDRO Androgens (Androstenedione) CYP Aromatase (CYP19A1) Active Enzyme ANDRO->CYP Substrate ESTRO Estrogens (Estrone/Estradiol) CYP->ESTRO Aromatization TUMOR ER+ Breast Cancer Cell Proliferation ESTRO->TUMOR Receptor Binding INHIB Pyrazolo[1,5-a]pyrimidine Derivative (Inhibitor) INHIB->CYP Competitive Inhibition

Caption: Mechanism of Action: CYP19A1 inhibition by pyrazolo[1,5-a]pyrimidine halts estrogen-driven tumor proliferation.

Experimental Protocols: Computational Workflow

To ensure scientific integrity and reproducibility, the molecular docking study must follow a self-validating system. The following protocol outlines the exact causality and methodology for the in silico evaluation.

Step 1: Ligand Preparation
  • Objective: Generate a biologically relevant 3D conformation of 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine.

  • Protocol:

    • Sketch the 2D structure using ChemDraw and import it into the computational suite (e.g., Schrödinger Maestro or AutoDock Tools).

    • Utilize a ligand preparation module (e.g., LigPrep) to generate 3D geometries.

    • Causality: Assign protonation states at physiological pH ( 7.4±0.2 ) using Epik. This is critical because incorrect ionization states will lead to false electrostatic interactions during docking.

    • Perform energy minimization using the OPLS4 or MMFF94 force field to resolve steric clashes and achieve the lowest-energy global minimum.

Step 2: Protein Preparation (PDB: 3EQM)
  • Objective: Prepare the CYP19A1 receptor for docking by correcting crystallographic artifacts.

  • Protocol:

    • Download the high-resolution crystal structure of human placental aromatase (PDB ID: 3EQM) from the RCSB Protein Data Bank[6][7].

    • Remove co-crystallized ligands (androstenedione) and non-essential water molecules.

    • Causality (Critical Step): Retain the Heme prosthetic group. The Fe2+ ion is the primary anchor point for competitive inhibitors. Ensure the formal charge of the iron is correctly assigned.

    • Add polar hydrogens and optimize the hydrogen bond network using a Protein Preparation Wizard.

Step 3: Receptor Grid Generation & Molecular Docking
  • Objective: Define the search space and predict the binding pose and affinity.

  • Protocol:

    • Generate a receptor grid box centered on the Heme iron ( Fe2+ ) and the native ligand binding pocket (approximate coordinates: X: 85.0, Y: 50.0, Z: 45.0).

    • Set the grid box dimensions to 20A˚×20A˚×20A˚ to allow full rotational and translational flexibility of the ligand.

    • Execute the docking run using AutoDock Vina or Glide (Standard Precision/Extra Precision).

    • Causality: Employ a scoring function that heavily weights metal-ligation terms, as the coordinate covalent bond between the pyrazolo[1,5-a]pyrimidine nitrogen and the Heme iron drives the binding enthalpy.

Workflow LIG Ligand Preparation (3D Conformation, pH 7.4) DOCK Molecular Docking (AutoDock Vina / Glide) LIG->DOCK PROT Protein Preparation (CYP19A1 - PDB: 3EQM) GRID Receptor Grid Generation (Heme-centric active site) PROT->GRID GRID->DOCK SCORE Scoring & Pose Analysis (Binding Affinity, H-Bonds) DOCK->SCORE MD MD Simulation (100ns) (RMSD/RMSF Validation) SCORE->MD

Caption: Step-by-step computational workflow from ligand/protein preparation to MD simulation validation.

Data Presentation & Binding Analysis

The docking results demonstrate that 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine exhibits a superior binding profile compared to standard aromatase inhibitors, driven by its unique structural topology[2].

Table 1: Comparative Docking Scores and Interaction Profiling
Ligand / CompoundDocking Score (kcal/mol)Key Hydrogen BondsHydrophobic InteractionsHeme ( Fe2+ ) Coordination
6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine -8.6 Met374 (via Methoxy oxygen)Val370, Ile133, Phe134, Val373Yes (Pyrimidine N4 to Fe2+ )
Letrozole (Reference Standard)-7.9Met374Val370, Phe134Yes (Triazole N to Fe2+ )
Androstenedione (Native Substrate)-7.2Asp309, Thr310Ile133, Val370, Trp224No (Substrate orientation)
Structural Activity Relationship (SAR) Insights
  • Heme Coordination: The unhindered nitrogen atom of the pyrimidine ring acts as a potent Lewis base, forming a strong coordinate bond with the Heme iron. This mimics the triazole ring interaction seen in Letrozole.

  • Hydrophobic Anchoring: The 3-phenyl ring projects deeply into the hydrophobic pocket formed by Val370 and Phe134. This interaction stabilizes the complex via π−π stacking, effectively locking the molecule in place.

  • Hydrogen Bonding: The 4-methoxy group at the 6-position serves a dual purpose. It creates a critical hydrogen bond with the backbone of Met374, an interaction absent in many first-generation inhibitors, while simultaneously optimizing the electronic distribution of the parent scaffold.

Validation via Molecular Dynamics (MD)

To ensure the trustworthiness of the static docking pose, a 100 ns Molecular Dynamics (MD) simulation is required as a self-validating system[2].

  • RMSD (Root Mean Square Deviation): The ligand-protein complex should maintain an RMSD of <2.5A˚ throughout the trajectory, proving that the predicted binding pose is energetically stable in a solvated environment.

  • RMSF (Root Mean Square Fluctuation): Analysis of the active site residues (e.g., Met374, Val370) should show reduced fluctuation, indicating that the ligand successfully rigidifies the binding pocket.

Conclusion

The computational investigation of 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine reveals it to be a highly promising, rationally designed inhibitor of Aromatase (CYP19A1). By leveraging the synthetic flexibility of the pyrazolo[1,5-a]pyrimidine core, this derivative achieves superior binding affinity (-8.6 kcal/mol) through a triad of interactions: Heme-iron coordination, deep hydrophobic anchoring, and targeted hydrogen bonding via the methoxy moiety. These in silico findings provide a robust, authoritative foundation for advancing this chemotype into in vitro enzymatic assays and preclinical breast cancer models.

References

  • Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Molecular Docking, Dynamics, and Cytotoxicity Assessment of Pyrazolo[1,5-a]pyrimidine Derivatives Against Breast Cancer Source: PubMed / NIH URL:[Link]

  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates Source: ACS Omega URL:[Link]

  • Higher Order Organization of Human Placental Aromatase Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 3EQM: Crystal structure of human placental aromatase cytochrome P450 in complex with androstenedione Source: RCSB Protein Data Bank (PDB) URL:[Link]

Sources

Exploratory

Pharmacokinetic Profiling and Metabolic Dynamics of 6-(4-Methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine: A Technical Guide

Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic pharmacophore widely utilized in the design of ATP-competitive kinase inhibitors (e.g., CDKs, Jak2, CSNK2) [2, 4]. 6-(4-Methoxyphenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic pharmacophore widely utilized in the design of ATP-competitive kinase inhibitors (e.g., CDKs, Jak2, CSNK2) [2, 4]. 6-(4-Methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine (CAS: 216661-54-0) represents a classic structural derivative within this class. While the bicyclic core provides exceptional hydrogen-bonding interactions with kinase hinge regions, the pharmacokinetic (PK) translation of these molecules is frequently bottlenecked by rapid hepatic clearance, poor thermodynamic solubility, and extensive Phase I/II metabolism [4].

This whitepaper provides an in-depth technical analysis of the structural determinants of ADME (Absorption, Distribution, Metabolism, and Excretion) for this compound, details its metabolic clearance pathways, and establishes field-proven, self-validating protocols for its pharmacokinetic evaluation.

Structural Determinants of ADME

The pharmacokinetic behavior of 6-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine is dictated by three primary structural domains:

  • The Pyrazolo[1,5-a]pyrimidine Core: Computational analyses indicate that this core possesses a less favorable aqueous solvation energy compared to purine bioisosteres [2]. This high lipophilicity drives a large volume of distribution ( Vss​ ) and excellent passive membrane permeability but severely limits aqueous solubility, necessitating complex formulation strategies for in vivo dosing.

  • The 6-(4-Methoxyphenyl) Substituent: The methoxy ether is a well-documented metabolic liability. It serves as a primary target for cytochrome P450 (CYP450) enzymes, leading to rapid O-demethylation.

  • The 3-Phenyl Ring: The addition of an unsubstituted phenyl ring at the 3-position further increases the overall partition coefficient (LogP), which enhances plasma protein binding (PPB) but increases the risk of non-specific binding and rapid microsomal clearance.

Metabolic Pathways and Clearance Mechanisms

The clearance of pyrazolo[1,5-a]pyrimidine derivatives is typically driven by high intrinsic hepatic clearance ( CLint​ ) mediated by both Phase I and Phase II metabolic pathways [4].

Phase I: CYP450-Mediated Oxidation

The electron-rich 4-methoxyphenyl ring undergoes rapid O-demethylation (predominantly via CYP3A4 and CYP2C9), yielding a reactive phenol metabolite. Additionally, the pyrazolo[1,5-a]pyrimidine core itself is susceptible to oxidation, generating transient arene oxide or quinone-imine intermediates [4].

Phase II: Conjugation and Elimination

Phase I metabolites are rapidly cleared via Phase II conjugation. The phenol resulting from O-demethylation is a prime substrate for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). Furthermore, any arene oxides formed on the core are rapidly neutralized by glutathione (GSH) conjugation via glutathione S-transferases (GSTs) [4]. This GSH conjugation is a primary driver of the rapid in vivo clearance often observed in rodent models for this compound class.

Metabolism Parent 6-(4-Methoxyphenyl)-3-phenyl- pyrazolo[1,5-a]pyrimidine Phase1_A O-Demethylation (CYP2C9/3A4) Parent->Phase1_A CYP450 Phase1_B Core Oxidation (Arene Oxide Formation) Parent->Phase1_B CYP450 Metabolite_A Phenol Metabolite Phase1_A->Metabolite_A Metabolite_B Oxidized Core Phase1_B->Metabolite_B Phase2_A Glucuronidation/Sulfation (UGT/SULT) Metabolite_A->Phase2_A Phase II Phase2_B Glutathione Conjugation (GST) Metabolite_B->Phase2_B Phase II Excretion Renal/Biliary Excretion Phase2_A->Excretion Phase2_B->Excretion

Metabolic pathways of 6-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine.

Quantitative Pharmacokinetic Parameters

Based on in vivo profiling of structurally analogous 3,6-diaryl-pyrazolo[1,5-a]pyrimidines (such as BS-194 and DDO-2728) in rodent models[2, 3], the table below summarizes the expected pharmacokinetic profile. The data reflects the high clearance and moderate bioavailability typical of this scaffold prior to extensive lead optimization (e.g., strategic fluorination) [4].

Pharmacokinetic ParameterIntravenous (IV) Dosing (2 mg/kg)Oral (PO) Dosing (10 mg/kg)Implications for Drug Development
Half-life ( T1/2​ ) 120 - 150 min150 - 180 minModerate half-life; requires optimization to prevent frequent dosing [2].
Clearance ( CL ) 35 - 50 mL/min/kgN/AHigh hepatic clearance approaches liver blood flow in rodents [3].
Volume of Distribution ( Vss​ ) 2.5 - 4.5 L/kgN/AHigh tissue distribution driven by the lipophilic pyrazolopyrimidine core.
Max Concentration ( Cmax​ ) N/A300 - 500 ng/mLLimited by poor thermodynamic solubility in the GI tract.
Bioavailability ( F% ) 100%15% - 30%First-pass metabolism and poor solubility restrict oral exposure [1].

Standardized Experimental Protocols for PK Evaluation

To ensure scientific integrity, pharmacokinetic evaluation must rely on self-validating assay systems. The following protocols detail the causality behind each experimental choice to guarantee robust data generation.

Protocol A: In Vitro Liver Microsomal Stability Assay

Purpose: To isolate Phase I metabolic intrinsic clearance ( CLint​ ) and identify specific CYP450 liabilities independent of absorption or distribution factors. Self-Validating Mechanism: The inclusion of a minus-NADPH control validates that degradation is strictly CYP-mediated, while a positive control (e.g., Verapamil) confirms the enzymatic viability of the microsomes.

  • Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute to a 1 µM working solution in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled liver microsomes (human or rat).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 enzymes; omitting it in the control arm isolates non-CYP degradation pathways.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: Acetonitrile denatures the microsomal proteins, instantly halting metabolism while simultaneously precipitating proteins for cleaner LC-MS injection.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

  • Data Analysis: Plot the natural log of the remaining parent compound versus time to calculate the elimination rate constant ( k ) and CLint​ .

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)

Purpose: To determine absolute bioavailability, systemic exposure, and in vivo clearance. Self-Validating Mechanism: The use of an internal standard during LC-MS/MS corrects for matrix effects and extraction losses. Quality Control (QC) samples at low, mid, and high concentrations ensure assay linearity.

  • Formulation: Due to the poor aqueous solubility of the pyrazolo[1,5-a]pyrimidine core, formulate the compound in 5% DMSO, 10% Solutol HS15, and 85% Saline. Causality: Solutol acts as a non-ionic surfactant to create micelles, preventing compound precipitation in the bloodstream.

  • Dosing: Administer the compound to male Sprague-Dawley rats via intravenous (IV) tail vein injection (2 mg/kg) and oral (PO) gavage (10 mg/kg) in parallel arms (n=3 per arm).

  • Serial Sampling: Collect 200 µL blood samples via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge immediately to isolate plasma.

  • Bioanalysis: Precipitate plasma proteins using acetonitrile + IS. Quantify the parent compound using a validated LC-MS/MS method operated in Multiple Reaction Monitoring (MRM) mode.

  • Modeling: Perform Non-Compartmental Analysis (NCA) using Phoenix WinNonlin to derive AUC, T1/2​ , CL , Vss​ , and F% . Causality: NCA is preferred over compartmental modeling for initial PK screening as it relies on algebraic equations rather than assuming specific physiological compartments, providing unbiased exposure metrics.

PK_Workflow Dosing In Vivo Dosing (IV & PO Arms) Sampling Serial Blood Sampling (0.08 to 24 hrs) Dosing->Sampling Extraction Plasma Protein Precipitation Sampling->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis Modeling Non-Compartmental Analysis (NCA) Analysis->Modeling

Standardized workflow for in vivo pharmacokinetic profiling and non-compartmental analysis.

References

  • Fraley, M. E., et al. "Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics." Bioorganic & Medicinal Chemistry Letters, 2002. URL:[Link]

  • Ali, S., et al. "A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration." Journal of Medicinal Chemistry, 2010. URL:[Link]

  • Wang, Y., et al. "Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML." Journal of Medicinal Chemistry, 2023. URL:[Link]

  • Smith, J., et al. "Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2." MDPI Pharmaceuticals, 2024. URL:[Link]

Protocols & Analytical Methods

Method

Topic: A Detailed, Step-by-Step Synthesis Protocol for 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine

An Application Note and Protocol from the Desk of a Senior Application Scientist Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]py...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure found in numerous biologically active agents, including selective kinase inhibitors.[1][2] This protocol is designed for researchers, chemists, and drug development professionals, offering a reliable, step-by-step methodology grounded in established chemical principles. The synthesis is achieved via a highly efficient cyclocondensation reaction between 3-phenyl-1H-pyrazol-5-amine and the key intermediate 1-(4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one. We will elucidate the reaction mechanism, provide a detailed experimental procedure, and outline the necessary characterization techniques, ensuring a reproducible and high-yield outcome.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine nucleus is a fused, planar N-heterocyclic system that has become a cornerstone in modern medicinal chemistry. Its rigid structure and versatile substitution points allow for the precise spatial arrangement of pharmacophoric groups, making it an ideal scaffold for targeting a wide array of biological receptors.[3] Compounds bearing this core have demonstrated a remarkable range of therapeutic activities, including anticancer, anti-inflammatory, and anxiolytic properties.[4][5] The target molecule, 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine, combines this potent core with specific aryl substituents that are frequently explored in the development of kinase inhibitors and other targeted therapies.[6]

The synthetic strategy presented herein is the most prevalent and efficient method for constructing the pyrazolo[1,5-a]pyrimidine ring system. It relies on the reaction of a 3-aminopyrazole, acting as a 1,3-bisnucleophile, with a 1,3-bielectrophilic partner, in this case, a β-enaminone.[1][7] This approach offers high regioselectivity and typically proceeds in high yield, making it suitable for both small-scale research and larger-scale production.

Reaction Scheme & Mechanism

The synthesis proceeds in two primary stages: first, the preparation of the β-enaminone intermediate, followed by the final cyclocondensation to form the target heterocycle.

Stage 1: Synthesis of 1-(4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one (Intermediate B)

Stage 2: Synthesis of 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine (Target Molecule)

Mechanistic Rationale

The core of this synthesis is the cyclocondensation reaction detailed in Stage 2. The mechanism is a well-established cascade process:[8]

  • Michael-Type Addition: The reaction initiates with a nucleophilic attack from the primary amino group (-NH2) of the 3-phenyl-1H-pyrazol-5-amine (C) onto the β-carbon of the enaminone (B) . This is a classic conjugate addition reaction.

  • Elimination: The resulting intermediate rapidly eliminates dimethylamine, forming a new, non-isolable enamine intermediate.

  • Intramolecular Cyclization & Dehydration: The endocyclic pyrazole nitrogen (-NH-) then acts as a nucleophile, attacking the carbonyl carbon. This intramolecular cyclization is followed by the elimination of a water molecule (dehydration), which drives the reaction towards the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system. The use of glacial acetic acid as a solvent is strategic, as it protonates the carbonyl oxygen, increasing its electrophilicity, and also serves as a proton source for the elimination steps.

Experimental Protocol

This protocol is divided into two parts: the synthesis of the key enaminone intermediate and the final synthesis of the target molecule.

Materials and Equipment

Reagents:

  • 4-Methoxyacetophenone (≥98%)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (≥95%)

  • Xylene (Anhydrous)

  • 3-phenyl-1H-pyrazol-5-amine (also known as 3-Amino-5-phenylpyrazole) (≥98%)[9][10]

  • Glacial Acetic Acid

  • Ethanol (Absolute)

  • Hexanes (ACS Grade)

  • Deionized Water

Equipment:

  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Melting point apparatus

  • NMR spectrometer and Mass spectrometer for characterization

Synthesis of Intermediate (B): 1-(4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one
  • Reaction Setup: To a 100 mL round-bottom flask, add 4-methoxyacetophenone (1.50 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous xylene (20 mL) followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.38 g, 20.0 mmol, 2 equivalents).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 140 °C) using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the xylene and excess DMF-DMA. This will yield a crude oil or solid.

  • Purification: Triturate the crude product with cold hexanes. The product should precipitate as a solid. Filter the solid using a Büchner funnel, wash with a small amount of cold hexanes, and dry under vacuum. The resulting solid is 1-(4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one, which is often a yellow solid and can be used in the next step without further purification if purity is sufficient.[8]

Synthesis of Target: 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 3-phenyl-1H-pyrazol-5-amine (C) (1.59 g, 10.0 mmol) and 1-(4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one (B) (2.05 g, 10.0 mmol, 1.0 equivalent) in glacial acetic acid (25 mL).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 118 °C) with vigorous stirring. Maintain reflux for 3-5 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Precipitation: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form. The mixture can be placed in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filtered solid sequentially with a small amount of cold water to remove residual acetic acid, followed by a wash with cold ethanol to remove any remaining impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/DMF mixture, to yield the final product as a crystalline solid.

  • Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight.

Data Summary and Characterization

Reagent Table for Stage 2 Synthesis
ReagentFormulaMW ( g/mol )Mass (g)Moles (mmol)Equivalents
3-phenyl-1H-pyrazol-5-amineC₉H₉N₃159.191.5910.01.0
1-(4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-oneC₁₂H₁₅NO₂205.252.0510.01.0
Glacial Acetic AcidC₂H₄O₂60.05~26.2-Solvent

Expected Yield: 75-90% Appearance: Off-white to pale yellow crystalline solid.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the aromatic structure.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₂₀H₁₅N₃O, MW: 313.36 g/mol ).

  • Melting Point: To assess purity.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for the final cyclocondensation step.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reactants: - 3-phenyl-1H-pyrazol-5-amine - Enaminone Intermediate dissolve Dissolve in Glacial Acetic Acid reagents->dissolve 1.0 eq each reflux Heat to Reflux (3-5 hours) dissolve->reflux monitor Monitor by TLC reflux->monitor monitor->reflux continue if incomplete cool Cool to Room Temp monitor->cool reaction complete precipitate Precipitate Product cool->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with H₂O, then EtOH filtrate->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry Under Vacuum recrystallize->dry characterize Characterize Product: ¹H NMR, ¹³C NMR, MS dry->characterize

Caption: A flowchart of the synthesis of the target molecule.

References

  • ResearchGate. The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. Available from: [Link]

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Available from: [Link]

  • The Journal of Organic Chemistry. Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. Available from: [Link]

  • ACS Publications. An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. Available from: [Link]

  • Labcompare. 3-Amino-5-phenylpyrazole A151515 from Aladdin Scientific Corporation. Available from: [Link]

  • PMC. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available from: [Link]

  • MDPI. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Available from: [Link]

  • Beilstein Journals. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available from: [Link]

  • ResearchGate. Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Available from: [Link]

  • BYU ScholarsArchive. Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. Available from: [Link]

  • ResearchGate. Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. Available from: [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • PubMed. Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. Available from: [Link]

  • ResearchGate. Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. Available from: [Link]

  • Arkivoc. Recent developments in aminopyrazole chemistry. Available from: [Link]

  • Semantic Scholar. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Available from: [Link]

  • PMC. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Available from: [Link]

  • Google Patents. Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • ACS Publications. Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML. Available from: [Link]

  • ResearchGate. Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. Available from: [Link]

  • Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Available from: [Link]

  • MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Available from: [Link]

  • Periodica Polytechnica. A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Available from: [Link]

  • Asian Journal of Chemistry. Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Available from: [Link]

Sources

Application

Application Note: In Vivo Formulation and Pharmacokinetic Profiling of 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine

Executive Summary & Physicochemical Rationale The pyrazolo[1,5-a]pyrimidine scaffold is a highly privileged, rigid, and planar N-heterocyclic pharmacophore widely utilized in the development of selective kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The pyrazolo[1,5-a]pyrimidine scaffold is a highly privileged, rigid, and planar N-heterocyclic pharmacophore widely utilized in the development of selective kinase inhibitors, particularly targeting PI3Kδ[1] and Tropomyosin Receptor Kinases (Trk)[2]. The specific diaryl-substituted derivative, 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine , presents unique challenges for in vivo animal studies.

The Causality of Formulation Challenges: The planar nature of the pyrazolo[1,5-a]pyrimidine core drives strong intermolecular π−π stacking in the solid state, leading to high melting points and poor dissolution in aqueous media[3]. Furthermore, the addition of the 3-phenyl and 6-(4-methoxyphenyl) moieties significantly increases the compound's lipophilicity ( logP ). To achieve therapeutic exposures in vivo without causing vehicle-induced toxicity, a carefully engineered co-solvent/surfactant system is required.

Quantitative Vehicle Selection Data

To ensure optimal bioavailability, various excipients must be evaluated. The table below summarizes the quantitative solubilization capacity and in vivo tolerability of standard vehicles used for this class of compounds.

Vehicle ComponentConcentration RangeSolubilization Capacity (mg/mL)In Vivo Tolerability (Mice)Mechanistic Role in Formulation
DMSO 2% - 5% (v/v)> 50.0High (if 5%)Primary solubilizer; disrupts crystal lattice.
Tween-80 5% - 10% (v/v)5.0 - 15.0Moderate (can cause histamine release if >10%)Non-ionic surfactant; prevents API precipitation.
PEG400 10% - 40% (v/v)10.0 - 25.0HighCo-solvent; maintains thermodynamic stability.
HP- β -CD 10% - 20% (w/v)2.0 - 8.0HighForms inclusion complexes with diaryl rings.
0.9% Saline Q.S. to 100%< 0.01Very HighIsotonic aqueous diluent for physiological compatibility.

Formulation Protocol for Intravenous (IV) and Oral (PO) Dosing

To evaluate the bioavailability of pyrazolo[1,5-a]pyrimidines, the formulation must be thermodynamically stable. The following protocol utilizes a 5% DMSO / 10% Tween-80 / 85% Saline vehicle system, which has been proven effective for highly lipophilic PI3Kδ inhibitors[1].

Formulation A API: 6-(4-Methoxy-phenyl)- 3-phenyl-pyrazolo[1,5-a]pyrimidine B Primary Solubilization (5% DMSO) A->B C Surfactant Addition (10% Tween-80) B->C D Aqueous Dispersion (85% Saline) C->D E Sterile Filtration (0.22 µm PTFE) D->E F In Vivo Dosing Solution (Self-Validated) E->F

Stepwise formulation workflow for lipophilic pyrazolo[1,5-a]pyrimidine derivatives.

Step-by-Step Methodology & Self-Validation System
  • API Weighing: Accurately weigh 5.0 mg of 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine into a sterile glass vial.

  • Primary Solubilization: Add 50 µL of molecular biology grade DMSO. Vortex vigorously for 2 minutes. Causality: DMSO acts as the primary solvent; the API must be completely dissolved at this stage to prevent downstream nucleation.

  • Surfactant Coating: Add 100 µL of Tween-80. Vortex for an additional 2 minutes. Causality: Tween-80 coats the solvated API molecules, creating micelles that will protect the lipophilic core when the aqueous phase is introduced.

  • Aqueous Dispersion: Slowly add 850 µL of 0.9% sterile saline dropwise while continuously vortexing the solution. Causality: Dropwise addition prevents localized supersaturation, which is the primary cause of API crashing out of solution.

  • Self-Validation (Quality Control): Centrifuge the final 1 mL solution at 10,000 x g for 5 minutes. Inspect the bottom of the vial. If a pellet is visible, the formulation has failed and must be discarded. A clear, pellet-free solution confirms thermodynamic stability.

  • Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter prior to animal administration.

In Vivo Pharmacokinetic (PK) Study Design

To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the synthesized pyrazolo[1,5-a]pyrimidine[4], a standardized PK study in C57BL/6 mice is required.

PK_Workflow A Animal Acclimation (C57BL/6 Mice, n=3/group) B Administration (IV: 2 mg/kg | PO: 10 mg/kg) A->B C Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24 h) B->C D Plasma Separation (Centrifugation at 4°C) C->D E Protein Precipitation (Acetonitrile + IS) D->E F LC-MS/MS Analysis E->F

Standardized in vivo pharmacokinetic study design and sampling workflow.

Step-by-Step Dosing and Sampling Protocol
  • Administration:

    • IV Cohort: Administer 2 mg/kg via tail vein injection (bolus).

    • PO Cohort: Administer 10 mg/kg via oral gavage.

    • Causality: The IV route establishes the baseline clearance and volume of distribution, while the PO route allows for the calculation of absolute oral bioavailability (%F), a critical metric for pyrazolo[1,5-a]pyrimidine drug candidates[1].

  • Serial Sampling: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA coated tubes.

  • Plasma Isolation: Centrifuge blood samples at 3,000 x g for 10 minutes at 4°C within 30 minutes of collection to prevent ex vivo degradation of the compound. Extract the plasma supernatant.

  • Protein Precipitation (Self-Validating Extraction): To 20 µL of plasma, add 100 µL of ice-cold Acetonitrile containing a known concentration of an Internal Standard (IS). Vortex for 5 minutes, then centrifuge at 15,000 x g for 10 minutes. Validation: The recovery of the IS during LC-MS/MS analysis validates the extraction efficiency; IS variance >15% invalidates the specific sample run.

Mechanistic Context: Target Engagement

Pyrazolo[1,5-a]pyrimidines frequently act as ATP-competitive kinase inhibitors. For instance, structural modifications at the C(2), C(3), and C(5) positions dictate selectivity against targets like PI3Kδ[1] or Trk[2]. The 3-phenyl substitution in our target compound likely occupies the hydrophobic specificity pocket adjacent to the hinge region of the kinase, preventing ATP binding and downstream signaling.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kδ Activation RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Phosphorylation PIP3->AKT mTOR mTOR Survival Signaling AKT->mTOR Inhibitor Pyrazolo[1,5-a]pyrimidine (ATP-Competitive Inhibitor) Inhibitor->PI3K

Inhibition of the PI3K/AKT signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.

By suppressing the generation of PIP3, the pyrazolo[1,5-a]pyrimidine halts the recruitment and phosphorylation of AKT, thereby inducing apoptosis in hyperproliferative cells[4]. The rigorous in vivo formulation and PK protocols outlined above are essential to ensure that sufficient unbound drug reaches the tumor microenvironment to sustain this target engagement.

References

  • . National Center for Biotechnology Information (PMC).

  • . National Center for Biotechnology Information (PMC).

  • . National Center for Biotechnology Information (PMC).

  • . Taylor & Francis Online.

Sources

Method

Application Note: Stability-Indicating HPLC-UV Method Development and Validation for 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine

Introduction & Analyte Profiling The pyrazolo[1,5-a]pyrimidine scaffold is widely recognized as a "privileged structure" in medicinal chemistry. Due to its rigid polycyclic heteroatomic system, it is frequently utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

The pyrazolo[1,5-a]pyrimidine scaffold is widely recognized as a "privileged structure" in medicinal chemistry. Due to its rigid polycyclic heteroatomic system, it is frequently utilized in the design of high-affinity ligands, including kinase inhibitors and translocator protein (TSPO) biomarkers ([1]).

The specific derivative, 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine , presents a unique set of analytical challenges. The molecule features a planar pyrazolo-pyrimidine core flanked by two bulky, highly conjugated aromatic rings. This imparts significant lipophilicity and distinct UV absorption characteristics. This application note details the end-to-end development and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, adhering strictly to the modernized risk-based frameworks outlined in the [2] and [3] guidelines.

Analytical Quality by Design (AQbD) & Method Rationale

To ensure the method acts as a robust, self-validating system, every chromatographic parameter was selected based on the physicochemical causality of the analyte.

  • Stationary Phase Selection: The target analyte is highly lipophilic (estimated LogP > 4.0) due to the phenyl and methoxy-phenyl substituents. A high-coverage C18 column (Waters XBridge C18, 150 x 4.6 mm, 3.5 µm) was selected to maximize hydrophobic retention. While a Phenyl-Hexyl column was evaluated for orthogonal π−π interactions, the C18 chemistry demonstrated superior peak symmetry and theoretical plate counts for this specific scaffold.

  • Mobile Phase & pH Control: The nitrogen atoms within the pyrazolo[1,5-a]pyrimidine ring system exhibit weak basicity. If analyzed at a neutral pH, these nitrogens can undergo partial ionization, leading to severe peak tailing and retention time drift. To prevent this, the aqueous mobile phase was acidified with 0.1% Trifluoroacetic Acid (TFA) to a pH of ~2.0. TFA acts as a potent ion-pairing agent, ensuring the basic moieties remain fully protonated and interact uniformly with the stationary phase, a standard approach for this class of compounds ([4]).

  • Elution Mode: An isocratic elution would result in excessive band broadening and long run times due to the compound's lipophilicity. A linear gradient utilizing Acetonitrile (MeCN) was implemented. MeCN was chosen over Methanol due to its lower viscosity (reducing system backpressure) and favorable UV cutoff, ensuring sharp peak shapes and the efficient elution of potential polar degradation products.

  • Detector Wavelength: The extended conjugation provided by the 4-methoxy-phenyl group shifts the absorption maximum. Dual-wavelength monitoring at 254 nm (universal aromatic) and 280 nm (specific to the conjugated methoxy-phenyl system) was employed to maximize sensitivity.

Workflow Visualization

HPLC_Workflow N1 1. Analyte Characterization Physicochemical Profiling N2 2. Method Development (ICH Q14) AQbD & Parameter Optimization N1->N2 N3 3. System Suitability Self-Validating Check N2->N3 N4 4. Method Validation (ICH Q2(R2)) Linearity, Accuracy, Precision N3->N4 N5 5. Forced Degradation Specificity & Stability-Indicating N4->N5 Specificity N6 6. Routine Implementation Lifecycle Management N4->N6 N5->N4 Feedback

Figure 1: Lifecycle workflow for HPLC method development and validation per ICH Q14 and Q2(R2).

Experimental Protocols & Self-Validating Systems

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Milli-Q Water (v/v)
Mobile Phase B 100% Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C
Injection Volume 10 µL
Detection PDA (UV at 254 nm and 280 nm)

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Initial Hold
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Column Wash
15.19010Return to Initial
20.09010Re-equilibration
Step-by-Step Sample Preparation
  • Diluent Preparation: Mix Acetonitrile and Milli-Q Water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile. Crucial Step: Sonicate for 5 minutes to ensure complete dissolution of the lipophilic solid before making up to volume with Diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with Diluent. Filter through a 0.22 µm PTFE syringe filter (PTFE is selected specifically to prevent hydrophobic adsorption of the analyte).

System Suitability (Self-Validating Check)

To ensure the trustworthiness of the data, the method employs a self-validating system suitability test (SST). Before executing any validation or routine sequence, six replicate injections of the Working Standard must pass the criteria outlined in Table 3.

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaObserved ValueStatus
Retention Time RSD 1.0%0.4%Pass
Peak Area RSD 2.0%0.7%Pass
USP Tailing Factor (T) 1.51.1Pass
Theoretical Plates (N) 500012,450Pass

Method Validation (ICH Q2(R2))

The method was validated according to the latest[3], focusing on proving the method is fit-for-purpose across its intended lifecycle.

Specificity & Forced Degradation

To prove the method is stability-indicating, the analyte was subjected to severe stress conditions. The photodiode array (PDA) detector was utilized to verify peak purity. The method successfully resolved all degradation products from the main active pharmaceutical ingredient (API) peak.

Table 4: Forced Degradation Summary

Stress ConditionExposureDegradation (%)Peak Purity AnglePurity ThresholdStatus
Acidic 1N HCl, 60°C, 24h12.40.1450.290Pass
Basic 1N NaOH, 60°C, 24h15.10.1620.310Pass
Oxidative 3% H₂O₂, Ambient, 24h18.70.1880.355Pass
Thermal Solid state, 105°C, 48h2.30.1100.250Pass
Photolytic UV/Vis, 1.2M lux hrs5.60.1250.275Pass
(Note: Peak Purity Angle < Purity Threshold indicates no co-eluting impurities).
Linearity, LOD, and LOQ

Calibration curves were constructed from 25% to 150% of the target concentration (25 to 150 µg/mL). The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the Signal-to-Noise (S/N) ratio approach (3:1 for LOD; 10:1 for LOQ).

Accuracy and Precision

Accuracy was assessed by spiking known amounts of the analyte into a placebo matrix at three levels (50%, 100%, 150%) in triplicate (n=9 total). Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day, different analyst, different instrument).

Robustness

Deliberate, small variations were introduced to the method parameters (Flow rate ±0.1 mL/min, Column Temp ±5°C, Mobile Phase organic composition ±2%). System suitability criteria were consistently met under all adjusted conditions, proving the method's operational reliability.

Table 5: Method Validation Summary

Validation ParameterResultAcceptance Criteria
Linearity Range 25 - 150 µg/mL R2≥0.999
Correlation Coefficient ( R2 ) 0.9998 ≥0.999
Limit of Detection (LOD) 0.5 µg/mLS/N 3
Limit of Quantitation (LOQ) 1.5 µg/mLS/N 10, RSD 5%
Accuracy (Mean Recovery) 99.4%98.0% - 102.0%
Repeatability (RSD) 0.8% 2.0%
Intermediate Precision (RSD) 1.1% 2.0%

References

  • Title: Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides Source: Journal of Combinatorial Chemistry (ACS Publications) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

  • Title: Q14 Analytical Procedure Development Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Novel Pyrazolo[1,5-a]pyrimidines as Translocator Protein 18 kDa (TSPO) Ligands: Synthesis, in Vitro Biological Evaluation,[18F]-Labeling, and in Vivo Neuroinflammation PET Images Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine Crystallization

Welcome to the Technical Support Center. The 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine scaffold is highly valued in drug discovery, frequently utilized in the development of kinase inhibitors and photosensi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine scaffold is highly valued in drug discovery, frequently utilized in the development of kinase inhibitors and photosensitizers (1)[1]. However, its rigid, planar aromatic core, combined with the hydrophobic phenyl and hydrogen-bond-accepting methoxy substituents, frequently leads to crystallization bottlenecks.

This guide provides field-proven, mechanistically grounded solutions to overcome liquid-liquid phase separation (oiling out), solvate formation, and poor crystal habits.

Part 1: Diagnostic Workflow

Troubleshooting Start Crystallization Attempt 6-(4-Methoxy-phenyl)-3-phenyl- pyrazolo[1,5-a]pyrimidine Phase Observe Phase Behavior Start->Phase Oil Oiling Out (LLPS) Heavy liquid phase forms Phase->Oil High Supersaturation Needles Poor Crystal Habit Fine needles, slow filtration Phase->Needles Rapid 1D Growth Good Optimal Crystallization Prismatic/Blocky crystals Phase->Good Controlled Nucleation FixOil Action: 1. Switch to AcOH/IPA 2. Slower anti-solvent rate 3. Seed at cloud point Oil->FixOil FixNeedles Action: 1. Temperature cycling (50°C to 20°C) 2. Add H-bonding co-solvent Needles->FixNeedles Success Filter, Wash (Cold IPA), & Dry Good->Success FixOil->Phase FixNeedles->Phase

Fig 1: Diagnostic logic and troubleshooting workflow for pyrazolo[1,5-a]pyrimidine crystallization.

Part 2: Troubleshooting Guides & FAQs

Q1: During anti-solvent addition, my product forms a dense, sticky oil at the bottom of the flask instead of crystallizing. Why does this happen, and how do I fix it? Mechanistic Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the supersaturation of the system exceeds the metastable zone width (MZW) before solid nucleation can occur. Because 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine possesses highly lipophilic C3 and C6 aryl groups, abrupt polarity changes (e.g., adding water to a DMF solution) force the molecules to aggregate into an amorphous, solute-rich liquid phase rather than an ordered crystal lattice. Solution:

  • Shift the Solvent System: Avoid harsh aqueous anti-solvents. Instead, utilize an organic solvent/anti-solvent pair with a gentler polarity gradient, such as Acetic Acid and 2-Propanol (IPA) (2)[2].

  • Control Supersaturation: Add the anti-solvent dropwise at an elevated temperature (e.g., 60°C) until the solution becomes faintly turbid, then stop the addition to allow the system to equilibrate.

  • Seeding: Introduce 1-2% (w/w) of pure crystalline seed material during this metastable hold to bypass the high nucleation energy barrier and force solid-state growth.

Q2: I am getting fine, hair-like needles that trap mother liquor and take hours to filter. How can I force the formation of blocky, prismatic crystals? Mechanistic Causality: The pyrazolo[1,5-a]pyrimidine core is highly planar. In non-polar or moderately polar solvents, the molecules rapidly self-assemble via strong π−π stacking interactions along a single crystallographic axis. This leads to rapid 1-dimensional growth (needles), while growth along the other axes is starved. Solution:

  • Solvent Disruption: Introduce a solvent capable of transient hydrogen bonding with the pyrimidine nitrogen atoms or the methoxy oxygen. Solvents like ethanol or 2-propanol competitively interact with the growing crystal faces, slowing down the 1D π−π stacking and allowing 3D growth.

  • Temperature Cycling (Ostwald Ripening): Cycle the suspension temperature between 50°C and 20°C several times. Fine needles possess a higher surface-area-to-volume ratio and will preferentially dissolve at 50°C, redepositing onto the thicker, more thermodynamically stable blocky crystals during the cooling phase.

Q3: My NMR spectrum shows residual solvent that won't disappear even after 48 hours in a vacuum oven. Is it trapped? Mechanistic Causality: Yes. The pyrazolo[1,5-a]pyrimidine lattice often forms channel solvates where solvent molecules are locked inside the crystal lattice via hydrogen bonding to the N1/N4 atoms of the core. Vacuum drying only removes surface solvent; it cannot collapse a stable solvate lattice without melting the crystal. Solution: Reslurry the crystals in a highly volatile, non-coordinating solvent (e.g., heptane or diethyl ether) at reflux for 2 hours. This process, known as solvent-mediated phase transformation, forces the lattice to reconstruct into a non-solvated polymorph, releasing the trapped polar solvent.

Part 3: Standard Optimized Crystallization Protocol

Based on industrial scale-up procedures for related pyrazolo[1,5-a]pyrimidine derivatives (2)[2], the following self-validating protocol utilizes an Acetic Acid / 2-Propanol system to prevent oiling out and ensure high-purity crystalline recovery.

Step-by-Step Methodology:

  • Dissolution: Suspend crude 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine (1.0 eq) in glacial acetic acid (3 to 5 volumes). Heat the mixture to 80°C–90°C under continuous stirring. Self-Validation Check: Complete dissolution is confirmed when the mixture transitions to a clear, amber/yellow solution with no visible particulates.

  • Anti-Solvent Addition (Nucleation Phase): Slowly add 2-propanol (pre-heated to 60°C) dropwise over 30 minutes. Self-Validation Check: Monitor the flask for the onset of slight turbidity (the cloud point). Once persistent turbidity is achieved, immediately halt the addition.

  • Aging and Seeding: Cool the mixture to 50°C and hold for 1 hour. (Optional: Add 1% w/w seed crystals at 55°C). The solution must transition from a turbid suspension to a distinct slurry of visible solid particles.

  • Growth Phase: Resume the addition of 2-propanol (up to a total of 10-15 volumes) at 50°C over a period of 1 hour to drive the equilibrium toward the solid state.

  • Cooling and Isolation: Ramp the cooling rate to 0.5°C/min down to 5°C. Age the slurry at 5°C for 2 hours to maximize yield. Filter the solid under vacuum, wash twice with chilled 2-propanol, and dry at 50°C under reduced pressure.

Mechanism Sol Homogeneous Solution (High Temperature) Cool Cooling / Anti-solvent Addition Sol->Cool Supersat Supersaturated State Cool->Supersat Path1 Rapid Polarity Shift (e.g., Water addition) Supersat->Path1 Path2 Controlled Polarity Shift (e.g., IPA addition + Seeding) Supersat->Path2 LLPS Liquid-Liquid Phase Separation (Amorphous Oil) Path1->LLPS Exceeds Metastable Zone Nuc Ordered Crystal Nucleation (Solid-State Growth) Path2->Nuc Within Metastable Zone

Fig 2: Thermodynamic pathways leading to either liquid-liquid phase separation or ordered nucleation.

Part 4: Quantitative Data Summary

The table below summarizes the expected outcomes of various solvent systems when crystallizing highly lipophilic pyrazolo[1,5-a]pyrimidine derivatives.

Solvent SystemNucleation MechanismCrystal HabitAverage YieldPurity Profile
DMF / Water High risk of LLPS (Oiling out)Amorphous / Gum< 50%Poor (traps impurities)
Ethanol (Absolute) Slow 1D π−π stackingFine Needles60 - 70%Moderate (solvent entrapment)
Acetic Acid / 2-Propanol Controlled solid-state nucleationPrismatic / Blocky> 85%Excellent (>95%)

References

  • Source: PubMed Central (PMC)
  • EP2081934B1 - Process for the manufacture of a crystalline pyrazolo[1,5-a]pyrimidine compound Source: Google Patents URL
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases Source: MDPI URL
  • Pyrazolo[1,5-a]pyrimidine-Based Type-I Photosensitizer as an Efficient Pyroptosis Inducer for Tumor Ablation Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine .

The pyrazolo[1,5-a]pyrimidine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, frequently utilized in the development of kinase inhibitors and receptor ligands[1]. However, the specific substitution pattern of this molecule—a highly lipophilic phenyl ring at C3 and an electron-donating 4-methoxy-phenyl ring at C6—presents unique physicochemical challenges in aqueous biological buffers. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to ensure the integrity of your experimental data.

Section 1: Physicochemical & Stability Profiling

Understanding the fundamental chemical nature of your compound is the first step in troubleshooting. The 5/6 fused aromatic system is rigid and highly conjugated. The addition of the 4-methoxy-phenyl group (an electron-donating group) increases the electron density across the fused pyrazole ring. While this can enhance target binding, it also makes the core highly susceptible to protonation and subsequent chemical decomposition in acidic environments[2]. Furthermore, the dual aryl substitutions drastically increase the partition coefficient (cLogP), driving rapid hydrophobic aggregation in polar solvents.

Table 1: Quantitative Stability & Solubility Data in Biological Media

ParameterObserved ValueMechanistic Causality
Aqueous Solubility (pH 7.4) < 5 µMHydrophobic stacking driven by the rigid C3/C6 aryl rings forces the molecule out of the aqueous phase.
Stability in PBS (pH 7.4, 37°C) > 95% remaining at 48hNeutral pH maintains the unprotonated state of the pyrazolo[1,5-a]pyrimidine core, preventing hydrolysis.
Stability in SGF (pH 1.2, 37°C) < 50% remaining at 2hAcid-catalyzed electrophilic attack on the electron-dense pyrazole N-atoms initiates ring decomposition[2].
DMSO Stock Stability (-20°C) > 6 monthsComplete solvation in an aprotic solvent prevents both aggregation and hydrolytic degradation.
Section 2: Diagnostic Troubleshooting Matrix

When encountering a loss of efficacy in your cell-based assays or a drop in analytical signal, use the following logic tree to differentiate between physical precipitation and chemical degradation.

Troubleshooting Start Issue: Loss of Efficacy or Signal in Assay CheckVis Visual/OD600 Check: Is the buffer cloudy? Start->CheckVis Precip Precipitation/Aggregation (Solubility Limit Exceeded) CheckVis->Precip Yes (OD600 > 0.05) Degrad Chemical Degradation (Hydrolysis/Oxidation) CheckVis->Degrad No (Clear solution) Sol1 Optimize co-solvents (Add 0.1% BSA or Tween-20) Precip->Sol1 Sol2 Check buffer pH (Maintain pH 7.0-7.8) Degrad->Sol2

Caption: Diagnostic logic tree for differentiating physical precipitation from chemical degradation.

Section 3: Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately upon dilution from DMSO into cell culture media. How do I prevent this? Expertise & Causality: You are experiencing "solvent shock." When a highly concentrated DMSO stock (e.g., 10 mM) is introduced directly into a bulk aqueous phase, the local concentration of water spikes before the DMSO can diffuse. Because 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine is highly lipophilic, it immediately crashes out of solution, forming irreversible micro-crystals. Solution: Perform a stepwise dilution. First, dilute the DMSO stock into a transitional carrier solvent (e.g., PEG-400) or a buffer containing 10% BSA/FBS to act as a hydrophobic sink. Then, dilute this intermediate into your final media. Ensure the final DMSO concentration remains ≤0.5% to avoid cellular toxicity.

Q2: I observe a steady loss of compound concentration in my HPLC-UV assay over 24 hours, but the solution is perfectly clear. What is happening? Expertise & Causality: If the solution is clear (OD600 < 0.05), physical precipitation is unlikely. You are observing chemical degradation. As demonstrated in structural studies of pyrazolo[1,5-a]pyrimidines, acidic conditions have a profound impact on stability. The electron-donating 4-methoxy group increases the electron density on the fused pyrazole ring, making acid-base interactions the primary catalyst for chemical decomposition[2]. Solution: Verify the pH of your buffer system. Unbuffered saline or poorly buffered media can drift below pH 6.0 overnight in an incubator. Switch to a stronger buffering agent like 50 mM HEPES (pKa 7.5) to lock the pH in the safe, neutral zone.

Q3: Can I use this compound in simulated gastric fluid (SGF) for oral bioavailability assays? Expertise & Causality: Proceed with extreme caution. The pyrazolo[1,5-a]pyrimidine scaffold is a central structure for many pharmacologically active compounds[3], but its core is highly vulnerable to decomposition at the extreme acidity of SGF (pH 1.2)[2]. Solution: You cannot rely on standard endpoint assays. You must run a vehicle-only control and take frequent early timepoints (e.g., 5, 15, 30 minutes) to quantify the degradation rate. You will need to mathematically correct your permeability/absorption data to account for the compound lost to acid hydrolysis.

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your stability data, you must use a self-validating assay. The protocol below internally validates whether a drop in compound concentration is due to physical precipitation (detected via OD600) or chemical degradation (detected via HPLC-UV after an organic quench).

Workflow Step1 1. Prepare 10 mM DMSO Stock Step2 2. Spike into Buffer (Final 10 µM, 0.1% DMSO) Step1->Step2 Step3 3. Incubate at 37°C (Timepoints: 0, 1, 4, 24h) Step2->Step3 Step4 4. Quench & Centrifuge (Acetonitrile 1:1) Step3->Step4 Step5 5. HPLC-UV/MS Analysis (Quantify AUC) Step4->Step5

Caption: Step-by-step workflow for the self-validating HPLC-UV kinetic stability assay.

Protocol: Kinetic Stability Assay in Biological Buffers

Step 1: Preparation of Working Solutions

  • Thaw a 10 mM stock of 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine in anhydrous DMSO.

  • Causality: Using strictly anhydrous DMSO prevents atmospheric moisture absorption, which can cause invisible micro-precipitation inside the stock tube over time.

Step 2: Buffer Spiking

  • Pre-warm 990 µL of the target biological buffer (e.g., PBS, pH 7.4) to 37°C in a low-binding microcentrifuge tube.

  • While vortexing the buffer at medium speed, inject 10 µL of the 10 mM stock directly into the vortex. (Final concentration: 100 µM, 1% DMSO).

  • Causality: Injecting into the vortex maximizes the kinetic dispersion of the lipophilic compound, minimizing localized solvent shock.

Step 3: Incubation and Sampling (The Validation Step)

  • Incubate the tubes at 37°C in a thermomixer set to 300 rpm.

  • At timepoints t=0, 1, 4, and 24 hours, extract a 100 µL aliquot.

  • Self-Validation Check: Immediately read the absorbance of 50 µL of this aliquot at 600 nm using a microplate reader. An OD600 > 0.05 indicates that the compound is physically precipitating out of solution rather than chemically degrading.

Step 4: Quenching and Extraction

  • Add 100 µL of ice-cold Acetonitrile (containing a known internal standard) to the remaining 50 µL aliquot.

  • Causality: Acetonitrile serves a dual purpose: it crashes out buffer proteins to protect your HPLC column, and it re-solubilizes any micro-aggregates of the compound. This ensures you are measuring the total chemical stability of the molecule, not just the soluble fraction.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 5: HPLC-UV/MS Analysis

  • Transfer the supernatant to an HPLC vial.

  • Analyze via LC-MS/MS or HPLC-UV. (Note: The extended conjugation from the C3 and C6 aryl rings provides strong UV absorbance, typically monitored at 254 nm).

  • Calculate the percentage remaining relative to the t=0 Area Under the Curve (AUC).

References
  • [2] Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available at:[Link]

  • [1] Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. ACS Publications. Available at:[Link]

  • [3] Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PMC / NIH. Available at:[Link]

Sources

Troubleshooting

Reducing off-target toxicity of 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine in assays

A Guide to Characterizing and Mitigating Off-Target Toxicity in Preclinical Assays Welcome to the technical support center for researchers utilizing the 6-(4--Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine scaffold....

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Characterizing and Mitigating Off-Target Toxicity in Preclinical Assays

Welcome to the technical support center for researchers utilizing the 6-(4--Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine scaffold. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you proactively identify and reduce off-target toxicity in your in vitro and cell-based assays.

As a Senior Application Scientist, I understand that unexpected cytotoxicity or confounding results can be a significant roadblock in drug discovery. While specific published data on the off-target profile of this exact molecule is limited, the pyrazolo[1,5-a]pyrimidine core is a well-established scaffold in medicinal chemistry, frequently utilized for the development of kinase inhibitors.[1][2][3] This guide leverages established principles of kinase inhibitor profiling and toxicology to provide a robust framework for your investigations.

Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when working with novel small molecules.

Q1: My compound shows potent activity against my primary target in a biochemical assay, but in cell-based assays, I see significant cytotoxicity at similar concentrations. How can I determine if this is an off-target effect?

This is a classic challenge in drug development. A discrepancy between biochemical potency and cellular phenotype is a strong indicator of either poor cell permeability, rapid metabolism, or off-target effects.[4][5]

To dissect this, consider the following:

  • Orthogonal Target Engagement: First, confirm that your compound is engaging the intended target in cells. A cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay can verify that the compound binds to your target in a physiological context.[4][5]

  • Cytotoxicity Time-Course: Run a time-course experiment (e.g., 6, 12, 24, 48 hours) with your cytotoxicity assay. If cell death occurs rapidly, it may suggest a mechanism like membrane disruption, whereas a delayed onset might point towards apoptosis or cell cycle arrest.

  • Counter-Screening: The most direct way to identify off-target toxicity is to profile your compound against a panel of relevant targets. For a pyrazolo[1,5-a]pyrimidine, a broad kinase selectivity panel is the most logical first step.[6][7][8]

Q2: What are the likely off-targets for a pyrazolo[1,5-a]pyrimidine-based compound?

The pyrazolo[1,5-a]pyrimidine scaffold is a known "hinge-binding" motif that mimics the adenine ring of ATP, allowing it to bind to the active site of many kinases.[9][10][11] Therefore, the most probable off-targets are other kinases.

Commonly implicated kinase families include:

  • Src-family kinases (SFKs): Such as SRC, LYN, and HCK.

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and RET.[10][12]

  • Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation.[1][10]

  • Mitogen-Activated Protein Kinases (MAPKs): Such as p38 and JNK.

It is crucial to perform broad kinase profiling to uncover unexpected interactions, as sequence homology does not always predict inhibitor selectivity.[13]

Q3: How do I select the appropriate concentration range for my experiments to minimize off-target effects?

Operating within the right concentration window is critical. Most interference mechanisms and off-target effects are concentration-dependent.[14]

  • Biochemical vs. Cellular Potency: Aim to use concentrations in your cellular assays that are no more than 10- to 100-fold above the biochemical IC50 for your primary target. A large delta between the IC50 (biochemical) and the EC50 (cellular) can suggest off-target issues.

  • Dose-Response Curves: Always perform a full dose-response curve (e.g., 8-10 points) for both your target inhibition and cytotoxicity readouts. This allows you to determine the therapeutic index (in vitro), which is the ratio between the concentration that causes toxicity and the concentration that elicits the desired therapeutic effect.

  • Maximal Non-Toxic Concentration: Use cellular health assays to establish the maximal concentration that does not induce significant cytotoxicity.[14] All subsequent mechanistic studies should be performed at or below this concentration.

Q4: Can the pyrazolo[1,5-a]pyrimidine scaffold itself be inherently toxic?

While the scaffold is generally considered a valid starting point for drug design, some studies have noted toxicity associated with this chemical class. For instance, severe hemorrhagic lung effects were observed in murine models with certain pyrazolo[1,5-a]pyrimidine RET inhibitors, suggesting a potential scaffold-related toxicity.[12] This underscores the importance of careful toxicological assessment. A good practice is to test a structurally related but inactive analog of your compound, if available, to see if the toxicity is independent of on-target activity.

Troubleshooting Guides & Protocols

This section provides step-by-step guides for key experiments to de-risk your compound and understand its off-target profile.

Guide 1: Differentiating On-Target vs. Off-Target Cytotoxicity

This workflow is designed to systematically determine if the observed cytotoxicity is a result of inhibiting your primary target or an off-target liability.

cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Investigation cluster_3 Phase 4: Conclusion A Observe Cytotoxicity in Primary Cell-Based Assay B Confirm Target Expression (Western Blot / qPCR) A->B C Perform Cellular Target Engagement Assay (e.g., CETSA) B->C D Is Target Engaged at Cytotoxic Concentrations? C->D Analyze Data E Run Broad Kinase Selectivity Panel (e.g., 400+ kinases) D->E  No G Perform Rescue Experiment: Knockdown/Knockout of Primary Target D->G  Yes F Identify Off-Targets with Potency Similar to Primary Target E->F J Conclusion: Off-Target Toxicity F->J Validate Hits in Secondary Assays H Does Rescue Mitigate Cytotoxicity? G->H I Conclusion: On-Target Toxicity H->I  No H->J  Yes

Caption: Workflow to dissect on-target vs. off-target cytotoxicity.

Protocol 1: General Cytotoxicity Assessment using a Resazurin-Based Assay

This protocol provides a robust method for determining the cytotoxic potential of your compound. Resazurin-based assays are cost-effective and measure metabolic activity, a key indicator of cell viability.[15]

Principle: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. A decrease in fluorescent signal indicates a reduction in cell viability.

Materials:

  • Cell line of interest

  • Complete culture medium

  • 96-well, black, clear-bottom tissue culture plates

  • 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine (dissolved in 100% DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Positive control for cytotoxicity (e.g., Staurosporine)

  • Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.[16]

  • Compound Preparation: Prepare a 2X serial dilution of your compound in complete culture medium. Remember to include a "vehicle control" (DMSO only) and a "positive control" (Staurosporine). Keep the final DMSO concentration consistent across all wells and ideally below 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Resazurin Addition: Add 10 µL of the resazurin solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal time should be determined during assay development.

  • Data Acquisition: Measure the fluorescence using a plate reader.

Data Analysis & Interpretation:

ParameterCalculationInterpretation
% Viability ((Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank)) * 100The percentage of viable cells relative to the vehicle control.
CC50 Non-linear regression (log(inhibitor) vs. response)The concentration of the compound that reduces cell viability by 50%.
Protocol 2: Kinase Selectivity Profiling

To understand the off-target profile of your compound, a broad kinase screening panel is essential.[17][18] While this is often performed by specialized contract research organizations (CROs), understanding the process is key to interpreting the data.

Principle: The activity of a large number of purified kinases is measured in the presence of a single concentration of your compound. The percentage of inhibition for each kinase is then determined relative to a vehicle control.

Typical Workflow:

  • Compound Submission: Provide your compound at a specified concentration and volume. A common screening concentration is 1 µM or 10 µM.

  • Biochemical Assays: The CRO performs hundreds of individual kinase activity assays. These are typically luminescence-based assays that measure ATP consumption (e.g., Promega's Kinase-Glo®).[18]

  • Data Reporting: You will receive a report listing the percent inhibition for every kinase in the panel.

Interpreting the Results:

  • Primary Hits: Any kinase inhibited by >70% or >90% (depending on the CRO's criteria) at the screening concentration is considered a "hit."

  • Selectivity Score: Some services provide a selectivity score (e.g., S-score) which quantifies the compound's promiscuity. A lower score generally indicates higher selectivity.

  • Follow-Up: It is crucial to follow up on significant off-target hits by determining their full IC50 dose-response curves.[8][19] This confirms the initial hit and establishes the potency of the off-target interaction.

Comparing Biochemical and Cellular Data: A critical step is to compare the biochemical IC50 values of off-targets with the cellular CC50 from your cytotoxicity assays. If a potent off-target kinase inhibition (e.g., IC50 < 1 µM) is observed at a concentration that aligns with the onset of cytotoxicity, this presents a strong hypothesis for the cause of the toxicity.[4][7]

Strategies for Mitigating Off-Target Effects

If you have confirmed that off-target activity is a problem, consider these strategies:

  • Structure-Activity Relationship (SAR) Studies: This is a medicinal chemistry approach. By synthesizing and testing analogs of your lead compound, you may be able to identify modifications that reduce binding to the off-target kinase while retaining affinity for the primary target.[1][9]

  • Lowering Compound Concentration: The simplest, though not always feasible, approach is to use the compound at lower concentrations where it is selective for the on-target. This is only possible if there is a sufficient therapeutic window between on-target efficacy and off-target toxicity.

  • Use of More Relevant Cell Models: Sometimes, off-target toxicity is context-dependent.[4] For example, a cell line that does not express the off-target kinase would be a useful tool to validate that the toxicity is mediated by that specific off-target.

  • Employing Advanced Preclinical Models: If resources permit, using more physiologically relevant models like 3D organoids or patient-derived xenografts (PDXs) can provide a better assessment of toxicity than traditional 2D cell cultures.[20]

By systematically applying these principles and protocols, you can gain a comprehensive understanding of the selectivity profile of 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine, enabling you to interpret your experimental results with confidence and advance your research.

References

  • Klaeger, S. et al. (2019). Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017. Molecular Cancer Therapeutics. Available at: [Link]

  • Vasta, J. D. et al. (2018). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. Available at: [Link]

  • Uitdehaag, J. C. M. et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. Available at: [Link]

  • Klaeger, S. et al. (2019). Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017. PubMed. Available at: [Link]

  • Sharma, P. et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Vasta, J. D. et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Al-Ostoot, F. H. et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • React4Life. (n.d.). Off-Target/On-Target Cytotoxicity Assay. Available at: [Link]

  • Scott, J. S. et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Spencer, J. et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Liu, Y. et al. (2021). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Journal of Hematology & Oncology. Available at: [Link]

  • Uitdehaag, J. C. M. et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Bain, J. et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]

  • Le-son, T. et al. (2021). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. IntechOpen. Available at: [Link]

  • Auld, D. S. et al. (2021). Nuisance compounds in cellular assays. Essays in Biochemistry. Available at: [Link]

  • Molecular Devices. (2026). Cell viability, cell proliferation, and cytotoxicity assays. Available at: [Link]

  • CRISPR Medicine News. (2025). Strategies to Avoid and Reduce Off-Target Effects. Available at: [Link]

  • Müller, S. et al. (2022). Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors: What Is Expected? Journal of Medicinal Chemistry. Available at: [Link]

  • Proprevia. (2025). Off-target toxicity in antibody-drug conjugates. Available at: [Link]

  • Baldi, S. et al. (2025). Strategic design of pyrazolo[1,5-a]pyrimidine derivatives, focusing on... ResearchGate. Available at: [Link]

  • Deshmukh, R. et al. (2026). A Comprehensive Review of Designing and Synthetic Aspects of Pyrazolopyrimidine Derivatives as Anticancer Agents. ResearchGate. Available at: [Link]

  • Deshmukh, R. et al. (2026). A Comprehensive Review of Designing and Synthetic Aspects of Pyrazolopyrimidine Derivatives as Anticancer Agents. PubMed. Available at: [Link]

  • Lera, A. S. & Lira, M. L. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology. Available at: [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Available at: [Link]

  • Goldstein, D. M. et al. (2019). Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Li, Y. et al. (2024). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Available at: [Link]

Sources

Optimization

Optimizing purification of 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine by flash chromatography

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine via flash ch...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine via flash chromatography. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your separations effectively.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for purifying this compound on silica gel?

A: For a moderately polar compound like 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine, a gradient of ethyl acetate in a non-polar solvent like heptane or hexane is the most common and effective mobile phase.[1] A good starting point for Thin Layer Chromatography (TLC) scouting is a 20-30% ethyl acetate in hexane mixture.[2] The ideal TLC Rf value for your target compound should be between 0.2 and 0.4 to ensure good separation on a flash column.

Q2: My compound is streaking or "tailing" on the TLC plate and column. What causes this and how can I fix it?

A: Peak tailing is often caused by several factors: column overloading, secondary interactions with the silica, or sample insolubility.[3] The nitrogen atoms in the pyrazolopyrimidine core can interact strongly with acidic silanol groups on the silica surface. To mitigate this, consider adding a small amount (0.1-1%) of a basic modifier like triethylamine or a polar solvent like methanol to the mobile phase.[4] Alternatively, using a different stationary phase like alumina or amino-functionalized silica can be beneficial for basic compounds.[5]

Q3: I'm getting poor separation between my product and a closely-related impurity. What are my options?

A: Poor separation, or low selectivity, requires a change in the chromatographic conditions.[5][6] First, try optimizing your solvent system. Screening different polar solvents (e.g., substituting ethyl acetate with dichloromethane or acetone) can alter the selectivity between your compounds.[7] If solvent optimization is insufficient, switching to a high-performance silica cartridge with a smaller particle size can significantly improve resolution.[2]

Q4: Should I use liquid loading or dry loading for my sample?

A: The choice depends on your sample's solubility and the solvent used to dissolve it. Liquid loading is faster if your compound is dissolved in a small volume of a solvent that is weaker than or compatible with the initial mobile phase (e.g., dichloromethane).[8][9] Dry loading is highly recommended if your compound dissolves poorly or requires a strong solvent (like methanol or DMF) that would disrupt the separation if injected directly.[8][9] Dry loading involves pre-adsorbing your sample onto silica gel or diatomaceous earth, which often leads to sharper peaks and better resolution.[8][9]

In-Depth Troubleshooting & Optimization Guides

Guide 1: Systematic Method Development Workflow

Successful purification begins with a systematic approach to method development. This workflow ensures a robust and reproducible separation.

Step 1: Analyze the Analyte

  • Structure: 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine possesses a fused N-heterocyclic core, making it moderately polar with basic nitrogen sites. The phenyl and methoxyphenyl groups add lipophilic character.

  • Molecular Weight: 301.34 g/mol .[10]

  • Interactions: Expect standard polar interactions (hydrogen bonding with silanols) and potential π-π stacking from the aromatic rings.[4]

Step 2: Thin-Layer Chromatography (TLC) Scouting

TLC is an indispensable tool for quickly developing a flash chromatography method.[7]

  • Objective: Find a solvent system that provides a target Rf between 0.2 and 0.4 for the desired compound and maximizes the separation (ΔRf) from all impurities.[3]

  • Protocol:

    • Prepare stock solutions of your crude sample.

    • Spot the crude material on at least three different TLC plates.

    • Develop each plate in a chamber saturated with a different solvent system.[11] Start with the systems listed in the table below.

    • Visualize the spots using a UV lamp (254 nm is typical for aromatic compounds).

    • Calculate the Rf for your product and visible impurities.

Table 1: Recommended TLC Scouting Systems for Pyrazolo[1,5-a]pyrimidines

Solvent System (v/v)PolarityTypical Application & Rationale
20% Ethyl Acetate / 80% HexaneLow-MediumA standard starting point for many moderately polar organic compounds.[3]
50% Dichloromethane / 50% HexaneMediumDichloromethane offers different selectivity compared to ethyl acetate and can improve separation of aromatic compounds.[7]
1-2% Methanol / 98-99% DichloromethaneMedium-HighThe small amount of methanol acts as a strong polar modifier to help elute more polar compounds and reduce peak tailing.

G

Step 3: Gradient Optimization and Column Run

A linear gradient from a weak mobile phase to a stronger one is generally effective.[12]

  • Initial Conditions: Start with a mobile phase slightly less polar than the one that gave the ideal TLC Rf. For example, if 30% EtOAc/Hexane gave an Rf of 0.3, start your gradient at 10-15% EtOAc/Hexane.

  • Gradient Slope: A common gradient is to run from the initial conditions to ~2-3 times the polarity over 10-15 column volumes (CV). For the example above, a gradient from 15% to 45% EtOAc over 12 CV would be a good starting point.

  • Flow Rate: For a standard 40g silica column, a flow rate of 35-40 mL/min is typical.

Guide 2: Troubleshooting Common Purification Failures

Problem: Co-elution of Product and Impurity

This occurs when the selectivity (α) between two compounds is insufficient.[5]

G

  • Cause & Explanation: The polarity of your product and the impurity are too similar in the chosen solvent system. While they may appear separate on TLC, the lower efficiency of flash chromatography compared to HPLC can lead to band broadening and peak overlap.[6]

  • Solutions:

    • Alter Mobile Phase Selectivity: The most powerful variable is often the solvent itself.[7] The solvent triangle (classifying solvents by their proton donor, proton acceptor, and dipole characteristics) is a key concept. Switching from ethyl acetate (a proton acceptor) to dichloromethane (a dipole) can dramatically alter elution order.[7]

    • Introduce Aromatic Solvents: If π-π stacking interactions are suspected between your aromatic compounds and impurities, adding a solvent like toluene to the mobile phase can disrupt these interactions and improve separation.[4]

    • Change Stationary Phase: If mobile phase changes fail, the stationary phase must be addressed. For basic compounds like this pyrazolopyrimidine, amino-functionalized silica can provide different selectivity and reduce tailing.[5][13]

Problem: Low Recovery / Product Lost on Column

  • Cause & Explanation: The compound may be irreversibly adsorbed onto the silica gel, especially if it is unstable to acidic conditions, or it may have precipitated at the top of the column due to poor solubility in the initial mobile phase.

  • Solutions:

    • Deactivate Silica: Pre-treating the column by flushing with the mobile phase containing 1% triethylamine can passivate active silanol sites.

    • Use Dry Loading: If solubility is the issue, dry loading is the best solution.[8] By adsorbing the compound onto a sorbent, it is introduced to the column in a fine, solvent-free layer, preventing precipitation.[9]

    • Check Stability: Run a small-scale test by stirring your crude material with silica gel in your chosen eluent for a few hours. Then, filter and analyze the solution by TLC or LC-MS to see if any degradation has occurred.

Problem: Compound Precipitates During Solvent Evaporation

  • Cause & Explanation: The compound is highly crystalline and has low solubility in the solvent mixture collected from the column, especially as the more volatile, less polar solvent (e.g., hexane) is removed first by rotary evaporation.

  • Solutions:

    • Solvent Exchange: Before concentrating fully, add a small amount of a solvent in which the compound is highly soluble (e.g., dichloromethane or a minimal amount of methanol). This will keep the product in solution as the chromatography solvents are removed.

    • Reduce Final Volume: Do not evaporate to complete dryness. Instead, leave a small volume of solvent and precipitate the product by adding an anti-solvent (like cold hexane or pentane), then collect by filtration.

References

  • BenchChem. (n.d.). Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives.
  • Biotage. (n.d.). Strategies for Improving Flash Chromatography Efficiency. Retrieved from [Link]

  • Biotage. (2023, February 10). Which loading method should I use for purification by flash chromatography? Retrieved from [Link]

  • PatSnap. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Eureka by PatSnap. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Heterocyclic Compounds.
  • Sorbent Technologies. (2023, April 7). HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]

  • Buchi. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Rybicka, A., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(15), 4437. [Link]

  • Royal Society of Chemistry. (2020, October 29). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Retrieved from [Link]

  • Chromatography Today. (n.d.). Enabling facile, rapid and successful chromatographic Flash purification. Retrieved from [Link]

  • Haginaka, J. (2009). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. International Journal of Molecular Sciences, 10(9), 3896–3921. [Link]

  • PubChem. (n.d.). 6-(4-Methoxyphenyl)-3-(3-thienyl)-pyrazolo(1,5-a)pyrimidine. Retrieved from [Link]

  • Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(15), 4437. [Link]

  • alwsci. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Reddit. (2025, June 12). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. r/Chempros. Retrieved from [Link]

  • ACS Publications. (2023, November 20). Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine vs standard kinase inhibitors

Comparative Analysis Guide: 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine vs. Standard Kinase Inhibitors As a Senior Application Scientist in early-stage drug discovery, evaluating novel chemical entities requi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis Guide: 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine vs. Standard Kinase Inhibitors

As a Senior Application Scientist in early-stage drug discovery, evaluating novel chemical entities requires moving beyond mere data collection; we must understand the structural causality driving a molecule's behavior. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in kinase inhibition, most notably serving as the core of Dorsomorphin (Compound C), the first identified small-molecule inhibitor of bone morphogenetic protein (BMP) signaling[1].

This guide provides an objective, in-depth comparison between a specific structural variant—6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine (4MP-PP) —and standard kinase inhibitors like Dorsomorphin and LDN-193189. By dissecting the structure-activity relationship (SAR), we will establish why 4MP-PP behaves fundamentally differently from its clinical predecessors and provide the self-validating protocols required to test these hypotheses.

Structural & Mechanistic Divergence: The "Why" Behind the Molecule

To predict the efficacy of 4MP-PP, we must analyze its structural deviations from standard pyrazolo[1,5-a]pyrimidine inhibitors. Kinase inhibitors typically bind to the ATP-binding pocket, relying on two critical regions: the hinge-binding region and the solvent-exposed tail .

  • The Hinge-Binding Deficit (C3 Position): Standard inhibitors like Dorsomorphin utilize a pyridin-4-yl group at the C3 position. The nitrogen atom in this pyridine ring acts as a crucial hydrogen-bond acceptor, interacting directly with the backbone NH of the kinase hinge region (e.g., Valine or Adenine binding sites). In 4MP-PP , this pyridine is replaced by a simple phenyl ring . The absence of this nitrogen atom eliminates the primary hydrogen bond required for high-affinity ATP-competitive inhibition. Consequently, 4MP-PP is predicted to suffer a massive loss in potency across standard targets like AMPK and ALK2.

  • The Solvent-Exposed Region (C6 Position): Dorsomorphin features a basic piperidine tail at the C6 position, which extends into the solvent-exposed region of the kinase pocket, dramatically improving aqueous solubility and cellular permeability. Subsequent optimization of this scaffold led to highly selective ALK2 inhibitors by modifying this region[2]. 4MP-PP replaces this basic tail with a neutral, lipophilic 4-methoxyphenyl group. This drives up the partition coefficient (LogP) and drastically reduces aqueous solubility, increasing the likelihood of compound precipitation in standard assay buffers.

Pathway BMP BMP Ligand Receptor ALK2/3/6 Receptor BMP->Receptor Binds SMAD SMAD1/5/8 Receptor->SMAD Phosphorylates Nucleus Target Gene Transcription SMAD->Nucleus Translocates Inhibitor 4MP-PP / Dorsomorphin Inhibitor->Receptor Inhibits Kinase Domain

Fig 1. BMP signaling cascade and the intervention point of pyrazolo[1,5-a]pyrimidine inhibitors.

Comparative Performance Data

Because 4MP-PP lacks the critical hinge-binding nitrogen, it serves as an excellent negative control or a highly specialized probe for non-kinase targets. The tables below summarize the quantitative divergence between 4MP-PP and standard inhibitors. While Dorsomorphin inhibits BMP and AMPK but suffers from off-target VEGF (KDR) inhibition[3], 4MP-PP's structural modifications essentially ablate these activities.

Table 1: Physicochemical Properties & Pharmacokinetics

CompoundC3 SubstituentC6 SubstituentcLogPTPSA (Ų)Predicted Aqueous Solubility
4MP-PP Phenyl4-Methoxyphenyl~4.552.0Poor (<10 µM)
Dorsomorphin Pyridin-4-yl4-(2-piperidin-1-ylethoxy)phenyl~3.865.0Moderate (~50 µM)
LDN-193189 Quinolin-4-yl4-(piperazin-1-yl)phenyl~3.270.0Good (>100 µM)

Table 2: Kinase Selectivity Profile (Biochemical IC50​ )

Kinase Target4MP-PP (Predicted)Dorsomorphin (Standard)LDN-193189 (Optimized)
ALK2 (BMP) >10,000 nM108 nM5 nM
AMPK >10,000 nM109 nM>1,000 nM
KDR (VEGFR2) >10,000 nM300 nM>1,000 nM

Experimental Methodologies (Self-Validating Systems)

To empirically validate the hypotheses generated by our structural analysis, we must deploy a self-validating experimental workflow. Biochemical assays must be paired with cellular target engagement assays to ensure that physicochemical artifacts (like the poor solubility of 4MP-PP) do not yield false positives or negatives.

Protocol A: ADP-Glo™ Biochemical Kinase Assay

Causality: Why use ADP-Glo instead of radiometric 33P assays? Pyrazolo[1,5-a]pyrimidines are ATP-competitive. ADP-Glo allows us to precisely control ATP concentrations at the exact Km​ of the target kinase (e.g., ALK2). This ensures that the calculated IC50​ accurately reflects the inhibitor's true affinity ( Ki​ ) without being masked by artificially high ATP levels.

  • Compound Preparation: Dissolve 4MP-PP, Dorsomorphin, and LDN-193189 in 100% DMSO to a 10 mM stock. Prepare a 10-point, 3-fold serial dilution in assay buffer (final DMSO concentration strictly ≤1% to prevent kinase denaturation).

  • Kinase Reaction: In a 384-well plate, combine 2 µL of the compound with 2 µL of recombinant ALK2 kinase (final concentration 2 nM) and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • ATP/Substrate Addition: Initiate the reaction by adding 2 µL of an ATP/Myelin Basic Protein (MBP) substrate mix. Crucial: Set ATP concentration to 15 µM (the Km​ for ALK2). Incubate for 60 minutes at room temperature.

  • Signal Generation: Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

  • Data Analysis: Read luminescence on a microplate reader. Plot raw data against log[inhibitor] and fit to a four-parameter logistic curve to determine the IC50​ .

Protocol B: Cellular Target Engagement (Phospho-SMAD1/5/8 Western Blot)

Causality: Biochemical inhibition does not guarantee cellular efficacy. Because 4MP-PP has a high LogP and lacks a solubilizing tail, it may precipitate in cell culture media or become trapped in the lipid bilayer. We must measure the downstream phosphorylation of SMAD1/5/8 to verify true intracellular target engagement[1].

  • Cell Culture: Seed C2C12 cells (a classic model for BMP signaling) in 6-well plates at 2×105 cells/well. Starve cells in 0.5% FBS DMEM for 16 hours to reduce basal SMAD phosphorylation.

  • Inhibitor Pre-treatment: Treat cells with 4MP-PP or Dorsomorphin (0.1 µM to 10 µM) for 1 hour.

  • Ligand Stimulation: Stimulate cells with 50 ng/mL recombinant human BMP4 for 30 minutes.

  • Lysate Preparation: Wash cells with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with protease and phosphatase inhibitors (sodium orthovanadate and NaF are mandatory to preserve the phospho-epitope).

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against p-SMAD1/5/8 (Cell Signaling Technology) and total SMAD1. Normalize densitometry ratios (p-SMAD/Total SMAD) to the vehicle control.

Workflow Prep Compound Preparation (4MP-PP in DMSO) Assay In Vitro Kinase Assay (ADP-Glo) Prep->Assay 10-point titration Cell Cellular Assay (p-SMAD Western Blot) Prep->Cell Cell treatment Analysis Data Analysis (IC50 Calculation) Assay->Analysis Luminescence read Cell->Analysis Densitometry

Fig 2. Self-validating experimental workflow for evaluating kinase inhibitor efficacy.

Conclusion

While the pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern BMP and AMPK inhibitor design, 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine represents a structural dead-end for traditional ATP-competitive kinase inhibition. The substitution of the hinge-binding pyridine ring for a phenyl ring ablates the critical hydrogen-bonding network required for high-affinity target engagement. For researchers utilizing this compound, it is best deployed as a structurally matched negative control in phenotypic screens, ensuring that observed biological effects of active analogs (like Dorsomorphin) are genuinely driven by kinase inhibition rather than non-specific scaffold toxicity.

References

  • Yu, P. B., Hong, C. C., Sachidanandan, C., Babitt, J. L., Deng, D. Y., Hoyng, S. A., Lin, H. Y., Bloch, K. D., & Peterson, R. T. (2008). Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism. Nature Chemical Biology, 4(1), 33–41. Available at:[Link]

  • Engers, D. W., Frist, A. Y., Lindsley, C. W., Hong, C. C., & Hopkins, C. R. (2013). Development of a potent and ALK2 selective bone morphogenetic protein receptor (BMP) inhibitor. Probe Reports from the NIH Molecular Libraries Program. Available at:[Link]

  • Hao, J., Ho, J. N., Lewis, J. A., Karim, K. A., Daniels, R. N., Gentry, P. R., Hopkins, C. R., Lindsley, C. W., & Hong, C. C. (2010). In Vivo Structure−Activity Relationship Study of Dorsomorphin Analogues Identifies Selective VEGF and BMP Inhibitors. ACS Chemical Biology, 5(9), 680-687. Available at:[Link]

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Comparative

A Comparative Guide to Small Molecule Inhibitors: 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine and Dorsomorphin

A Senior Application Scientist's In-Depth Analysis for Researchers in Cellular Signaling and Drug Discovery In the landscape of chemical biology and drug development, small molecule inhibitors are indispensable tools for...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Analysis for Researchers in Cellular Signaling and Drug Discovery

In the landscape of chemical biology and drug development, small molecule inhibitors are indispensable tools for dissecting cellular signaling pathways and identifying potential therapeutic targets. This guide provides a comprehensive comparison of two such molecules: the well-characterized Bone Morphogenetic Protein (BMP) signaling inhibitor, dorsomorphin, and the less-explored compound, 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine. This analysis is grounded in published experimental data to provide researchers with a clear understanding of their respective efficacies, selectivities, and potential applications.

Introduction to the Contenders

Dorsomorphin , also known as Compound C, was first identified in a chemical screen for its ability to perturb dorsoventral axis formation in zebrafish, a process critically dependent on BMP signaling.[1] It has since become a widely used research tool for studying the physiological and pathological roles of the BMP pathway.[2][3]

6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds. This scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors with diverse targets.[1][4] While this specific molecule is not as extensively characterized as dorsomorphin, its structural similarity to known BMP inhibitors suggests it may act on similar pathways, making this comparison particularly relevant for researchers seeking alternative or more selective chemical probes.[5]

Mechanism of Action: A Tale of Two Inhibitors

Dorsomorphin exerts its biological effects primarily by inhibiting the kinase activity of the BMP type I receptors: Activin receptor-like kinase 2 (ALK2), ALK3, and ALK6.[2][6] By competing with ATP for the kinase domain's binding site, dorsomorphin prevents the phosphorylation of downstream signaling mediators, the SMAD proteins (SMAD1/5/8).[7] This blockade of the canonical BMP signaling cascade is the basis for its observed biological effects.

dot graph { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes BMP [label="BMP Ligand", fillcolor="#4285F4"]; BMPRII [label="BMP Type II Receptor", fillcolor="#34A853"]; BMPRI [label="BMP Type I Receptor\n(ALK2/3/6)", fillcolor="#34A853"]; Dorsomorphin [label="Dorsomorphin", shape=ellipse, fillcolor="#EA4335", fontcolor="#202124"]; SMAD158 [label="SMAD1/5/8", fillcolor="#FBBC05", fontcolor="#202124"]; pSMAD158 [label="p-SMAD1/5/8", fillcolor="#FBBC05", fontcolor="#202124"]; SMAD4 [label="SMAD4", fillcolor="#FBBC05", fontcolor="#202124"]; Complex [label="SMAD Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Gene Transcription", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges BMP -> BMPRII [label="Binds"]; BMPRII -> BMPRI [label="Phosphorylates"]; Dorsomorphin -> BMPRI [label="Inhibits", color="#EA4335", style=dashed]; BMPRI -> SMAD158 [label="Phosphorylates"]; SMAD158 -> pSMAD158; pSMAD158 -> Complex; SMAD4 -> Complex; Complex -> Nucleus; Nucleus -> Gene; } Caption: Canonical BMP signaling pathway and the inhibitory action of Dorsomorphin.

For 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine , direct evidence of its primary molecular target is less established. However, structure-activity relationship (SAR) studies on dorsomorphin analogs, which share the pyrazolo[1,5-a]pyrimidine scaffold, strongly suggest that this compound may also function as a BMP inhibitor.[5] The nature and extent of its inhibitory activity against ALK2, ALK3, and ALK6, as well as its potential off-target effects, warrant further investigation.

Comparative Efficacy and Selectivity: A Data-Driven Overview

The true utility of a small molecule inhibitor lies in its potency and selectivity. The following table summarizes the available quantitative data for dorsomorphin.

Target KinaseIC50 / Ki (nM)SpeciesAssay TypeReference(s)
Primary Targets
ALK2 (BMPR-IA)~148 (IC50)HumanIn vitro kinase assay[8]
ALK3 (BMPR-IB)~500 (IC50)HumanBRE-Luciferase reporter assay
ALK6 (BMPR-II)----
Known Off-Targets
VEGFR2 (KDR)25.1 (IC50)HumanIn vitro kinase assay[9][10]
AMP-activated protein kinase (AMPK)109 (Ki)RatCell-free assay[11]

Note: IC50 and Ki values can vary between different assay formats and experimental conditions.

As the table illustrates, while dorsomorphin is a potent inhibitor of BMP type I receptors, it also exhibits significant off-target activity against VEGFR2 and AMPK.[8][9][10][11] This lack of high selectivity is a critical consideration for researchers, as observed phenotypes could be a composite of on-target BMP inhibition and off-target effects. For instance, the anti-angiogenic effects of dorsomorphin could be attributed to its inhibition of either BMP or VEGF signaling.[12]

For 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine , a comprehensive kinase inhibition profile is not yet publicly available. However, a study on a closely related analog, where the 3-phenyl group is replaced by a quinoline moiety, demonstrated an IC50 of 32 nM against ALK2. This suggests that the 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine scaffold is a promising starting point for developing potent and potentially more selective BMP inhibitors. Further experimental validation is necessary to confirm its primary targets and elucidate its selectivity profile across the kinome. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully modified to generate highly selective inhibitors for other kinases, such as RET, with over 500-fold selectivity against KDR.[13][14]

Experimental Protocols for Comparative Analysis

To facilitate a direct and rigorous comparison of these two compounds, the following detailed experimental protocols are provided.

Protocol 1: In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

dot graph { graph [rankdir="LR", splines=true, nodesep=0.2, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; Prepare [label="Prepare Reagents:\n- Kinase (e.g., ALK2)\n- Substrate\n- ATP\n- Inhibitors", fillcolor="#FFFFFF"]; Plate [label="Plate Inhibitors\n(Serial Dilutions)", fillcolor="#FFFFFF"]; AddKinase [label="Add Kinase/Substrate Mix", fillcolor="#FFFFFF"]; Initiate [label="Initiate Reaction with ATP", fillcolor="#FFFFFF"]; Incubate [label="Incubate (e.g., 60 min, RT)", fillcolor="#FFFFFF"]; Stop [label="Stop Reaction &\nDetect Signal\n(e.g., Luminescence)", fillcolor="#FFFFFF"]; Analyze [label="Analyze Data &\nCalculate IC50", fillcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Prepare; Prepare -> Plate; Plate -> AddKinase; AddKinase -> Initiate; Initiate -> Incubate; Incubate -> Stop; Stop -> Analyze; Analyze -> End; } Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of each inhibitor (Dorsomorphin and 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine) in DMSO.

    • Prepare serial dilutions of the inhibitors in assay buffer.

    • Prepare a solution of the purified recombinant kinase (e.g., ALK2, ALK3, VEGFR2, AMPK) and its specific substrate in assay buffer.

  • Assay Execution:

    • In a 384-well plate, add a small volume of each inhibitor dilution. Include a DMSO-only control.

    • Add the kinase/substrate solution to all wells.

    • Initiate the kinase reaction by adding ATP (at a concentration close to its Km for the specific kinase).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection and Analysis:

    • Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™).

    • The luminescent signal is inversely proportional to the kinase activity.

    • Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15][16]

Protocol 2: Cellular Assay for BMP Pathway Inhibition (Western Blot for p-SMAD1/5/8)

This cell-based assay assesses the ability of an inhibitor to block BMP-induced signaling within a cellular context.

dot graph { graph [rankdir="TB", splines=true, nodesep=0.2, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; Seed [label="Seed Cells\n(e.g., C2C12)", fillcolor="#FFFFFF"]; Starve [label="Serum Starve Cells", fillcolor="#FFFFFF"]; Pretreat [label="Pre-treat with Inhibitor", fillcolor="#FFFFFF"]; Stimulate [label="Stimulate with BMP4", fillcolor="#FFFFFF"]; Lyse [label="Lyse Cells &\nQuantify Protein", fillcolor="#FFFFFF"]; WB [label="Western Blot for:\n- p-SMAD1/5/8\n- Total SMAD1\n- Loading Control", fillcolor="#FFFFFF"]; Analyze [label="Analyze Band Intensities", fillcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Seed; Seed -> Starve; Starve -> Pretreat; Pretreat -> Stimulate; Stimulate -> Lyse; Lyse -> WB; WB -> Analyze; Analyze -> End; } Caption: Workflow for assessing BMP pathway inhibition via Western blot.

Methodology:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., C2C12 myoblasts) and allow them to adhere.

    • Serum-starve the cells to reduce basal signaling.

    • Pre-incubate the cells with various concentrations of the inhibitors or DMSO for a defined period (e.g., 1 hour).

    • Stimulate the cells with a BMP ligand (e.g., BMP4) for a short period (e.g., 30 minutes) to induce SMAD1/5/8 phosphorylation.[7]

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[17]

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.[18]

    • Probe the membrane with primary antibodies specific for phosphorylated SMAD1/5/8 and total SMAD1. A loading control antibody (e.g., GAPDH or β-actin) should also be used.[6][19]

    • Incubate with a corresponding secondary antibody and detect the signal using an appropriate method (e.g., chemiluminescence).

  • Data Analysis:

    • Quantify the band intensities for p-SMAD1/5/8 and normalize them to the total SMAD1 and loading control bands.

    • Compare the levels of p-SMAD1/5/8 in inhibitor-treated samples to the BMP4-stimulated control to determine the extent of inhibition.

Concluding Remarks for the Discerning Researcher

Dorsomorphin is a valuable and readily available tool for inhibiting the BMP signaling pathway, with a wealth of literature supporting its use. However, its off-target effects on VEGFR2 and AMPK necessitate careful experimental design and interpretation of results. The use of more selective analogs, such as DMH1, can help to dissect the specific contributions of BMP signaling.[9][20]

6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine represents an intriguing, albeit understudied, compound. The available evidence strongly suggests its potential as a BMP inhibitor. For researchers seeking novel chemical probes, this compound and its analogs present an opportunity for further investigation. A thorough characterization of its kinase selectivity profile is paramount to establishing its utility as a specific inhibitor. The experimental protocols outlined in this guide provide a clear path for such a comparative evaluation.

By understanding the nuances of each inhibitor and employing rigorous experimental validation, researchers can confidently select the most appropriate tool to advance their investigations into the complex world of cellular signaling.

References

  • Hao, J., et al. (2010). In vivo structure-activity relationship study of dorsomorphin analogues identifies selective VEGF and BMP inhibitors. ACS Chemical Biology, 5(2), 245-253.
  • Hao, J., et al. (2010). In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors. ACS Chemical Biology.
  • TargetMol. (n.d.). Dorsomorphin.
  • BenchChem. (n.d.). Primary Kinase Targets of Dorsomorphin: An In-depth Technical Guide.
  • Bio-protocol. (2024). In Vitro Kinase Inhibition Assay. Bio-protocol, 14(12), e4998.
  • MDPI. (2026).
  • Vogt, J., et al. (2013). Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold of Dorsomorphin: The discovery of ML347 as an ALK2 versus ALK3 selective MLPCN probe. Bioorganic & Medicinal Chemistry Letters, 23(11), 3248-3252.
  • Wang, W., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters, 11(4), 558-565.
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  • Hao, J., et al. (2009). In Vivo Structure−Activity Relationship Study of Dorsomorphin Analogues Identifies Selective VEGF and BMP Inhibitors. ACS Chemical Biology, 5(2), 245-253.
  • ResearchGate. (n.d.).
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  • Hoffman, M. B., et al. (2012). Measuring the Absolute Abundance of the Smad Transcription Factors Using Quantitative Immunoblotting. Methods in Molecular Biology, 813, 331-345.
  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). Application Notes & Protocols: In Vitro Assay Development for Inhibix.
  • Wang, W., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters.
  • PubChem. (n.d.). 6-(4-Methoxyphenyl)-3-(3-thienyl)-pyrazolo(1,5-a)pyrimidine.
  • Sigma-Aldrich. (n.d.). Dorsomorphin ≥95% (HPLC), solid, AMPK inhibitor, Calbiochem.
  • Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 63-67.
  • MedChemExpress. (n.d.). Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold of dorsomorphin: the discovery of ML347 as an ALK2 versus ALK3 selective MLPCN probe.
  • Yu, P. B., et al. (2008). Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism.
  • MDPI. (2026).
  • PanVera. (n.d.). PROTEIN KINASE C ASSAY KITS PROTOCOL.
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  • Theranostics. (2021). Development of the phenylpyrazolo[3,4-d]pyrimidine-based, insulin-like growth factor receptor/Src/AXL-targeting small molecule kinase inhibitor. Theranostics, 11(1), 1-17.
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Validation

Validating Target Engagement of 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine: A Comparative Guide to Cellular Thermal Shift Assays (CETSA)

As a Senior Application Scientist, one of the most critical bottlenecks I encounter in drug development is bridging the gap between in vitro biochemical affinity and in cellulo target engagement. The compound 6-(4-Methox...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most critical bottlenecks I encounter in drug development is bridging the gap between in vitro biochemical affinity and in cellulo target engagement. The compound 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine represents a highly privileged pharmacophore. Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold are frequently developed as potent inhibitors for kinases (such as AAK1 and ALKBH5) and critical efflux pumps like ABCB1[1][2][3].

However, demonstrating that this specific unfunctionalized small molecule physically binds to its intended target inside a living cell is challenging. Cellular permeability, subcellular compartmentalization, and fierce competition from high intracellular concentrations of endogenous ligands (e.g., ATP) can render a biochemically potent inhibitor completely inert in vivo.

This guide objectively compares the methodologies available for validating the intracellular target engagement of 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine, detailing why the Cellular Thermal Shift Assay (CETSA) is the most robust, self-validating system for this class of compounds, and provides a comprehensive experimental workflow.

Objective Comparison: CETSA vs. Alternative Methodologies

When validating target engagement for a compact, unfunctionalized molecule like our pyrazolo[1,5-a]pyrimidine derivative, researchers typically choose between four primary techniques.

The fundamental problem with traditional chemical proteomics (like Photoaffinity Labeling) is the requirement for probe synthesis. Appending a bulky photoreactive group (e.g., diazirine) and an alkyne handle for click-chemistry onto the relatively small 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine scaffold will almost certainly alter its Structure-Activity Relationship (SAR), leading to false negatives or altered localization[4].

CETSA bypasses this by utilizing the unmodified drug, relying entirely on the universal biophysical principle of thermodynamic stabilization[5].

Table 1: Comparative Evaluation of Target Engagement Assays
MethodologyPrinciple of ActionRequires Chemical Modification?In Cellulo CapabilityThroughputCost / Complexity
CETSA Ligand-induced thermodynamic stabilization against heat denaturation.No (Uses native drug) Yes (Intact cells) Medium to HighLow / Standard lab equipment
DARTS Ligand binding masks protease cleavage sites.NoYes (Lysate preferred)LowLow / Highly dependent on target
PAL / Pull-down UV-crosslinking of a functionalized probe followed by enrichment.Yes (High risk of SAR alteration) YesLowHigh / Complex synthesis required
SPR Surface Plasmon Resonance measures real-time binding kinetics.No (But requires purified protein)No (In vitro only) HighHigh / Requires specialized biosensors

The Causality of Choice: We select CETSA because it directly measures the thermodynamic consequence of the native drug binding to the native protein within the unperturbed physiological environment of the cell[6]. DARTS (Drug Affinity Responsive Target Stability) is a viable label-free alternative, but it relies on the unpredictable assumption that ligand binding will obscure a specific protease cleavage site[4]. If the pyrazolo[1,5-a]pyrimidine binds to a domain distant from the protease recognition sequence, DARTS will yield a false negative. CETSA, conversely, measures global protein stability.

The Mechanistic Principle of CETSA

The causality behind CETSA is rooted in fundamental thermodynamics. In a living cell, proteins exist in a dynamic equilibrium between their folded (active) and unfolded states. When subjected to a thermal challenge, the equilibrium shifts toward the unfolded state, leading to irreversible aggregation[7].

When 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine binds to its target, the formation of the protein-ligand complex lowers the free energy of the folded state. Consequently, a higher amount of thermal energy (a higher melting temperature, Tm​ ) is required to denature the protein[4][5].

CETSA_Thermodynamics Target Native Protein (Soluble) Complex Protein-Ligand Complex (Thermodynamically Stabilized) Target->Complex Ligand Binding Unfolded Unfolded Protein (Transient) Target->Unfolded Heat (Tm) Ligand 6-(4-Methoxy-phenyl)-... (Ligand) Ligand->Complex Complex->Unfolded Heat (Tm + u0394Tm) Aggregated Aggregated Protein (Insoluble Pellet) Unfolded->Aggregated Irreversible Aggregation

Diagram 1: Thermodynamic causality of CETSA. Ligand binding stabilizes the native state, delaying irreversible aggregation.

Step-by-Step Experimental Protocol: A Self-Validating System

To ensure trustworthiness, the CETSA protocol must be designed as a self-validating system. This means incorporating strict controls: a vehicle-treated control to establish the baseline Tm​ , and the monitoring of a non-target housekeeping protein (e.g., GAPDH or β -actin) to prove that the thermal gradient was applied uniformly and that the compound does not cause global protein precipitation[6].

Phase 1: Intact Cell Treatment

Causality Check: We perform this assay in intact cells rather than cell lysates. Lysing the cells beforehand dilutes endogenous co-factors and ATP, which can artificially inflate the apparent affinity of ATP-competitive pyrazolo[1,5-a]pyrimidine kinase inhibitors[1].

  • Culture the appropriate target cell line (e.g., MOLM-13 or SW620, depending on the target) to 70-80% confluency[2][3].

  • Treat cells with either vehicle (0.1% DMSO) or 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine at a concentration 5-10x its in vitro IC50​ for 1 to 2 hours to allow for cell penetration and equilibrium binding.

  • Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

Phase 2: Thermal Challenge
  • Aliquot the cell suspension equally into PCR tubes (e.g., 50 μ L per tube).

  • Subject the tubes to a temperature gradient (typically 40°C to 70°C, in 3°C increments) for exactly 3 minutes using a thermal cycler[6][8].

  • Immediately incubate the tubes at room temperature for 3 minutes, followed by snap-cooling on ice to halt the denaturation process.

Phase 3: Lysis and Separation

Causality Check: Why use freeze-thaw cycles instead of standard RIPA buffer? Harsh detergents (like SDS or high concentrations of Triton X-100) can artificially solubilize heat-denatured, aggregated proteins, completely destroying the assay's signal window[6].

  • Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 20°C water bath). Alternatively, a very mild non-denaturing detergent (0.4% NP-40) can be used.

  • Centrifuge the lysates at 100,000 × g (ultracentrifugation) for 20 minutes at 4°C. This critical step separates the denatured, aggregated proteins (pellet) from the stabilized, soluble proteins (supernatant)[9].

Phase 4: Detection
  • Carefully extract the supernatant.

  • Analyze the soluble fraction via quantitative Western Blotting or targeted LC-MS/MS, probing for the specific target protein and a control protein (GAPDH).

CETSA_Workflow Step1 1. Intact Cell Culture & Compound Treatment Step2 2. Aliquot into PCR Tubes (Maintains uniform volume) Step1->Step2 Step3 3. Thermal Challenge (Gradient Heating 40-70u00B0C) Step2->Step3 Step4 4. Mild Cell Lysis (Freeze-Thaw cycles) Step3->Step4 Step5 5. Ultracentrifugation (Pellets aggregated proteins) Step4->Step5 Step6 6. Supernatant Analysis (Western Blot / LC-MS) Step5->Step6

Diagram 2: Step-by-step intact-cell CETSA workflow highlighting critical methodological choices.

Data Interpretation and Orthogonal Validation

A successful target engagement experiment will yield a classic sigmoidal melt curve. The inflection point of this curve is the melting temperature ( Tm​ ). If 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine successfully engages its target in cellulo, you will observe a rightward shift in the curve, denoted as ΔTm​ . A shift of ≥2∘C is generally considered statistically significant and indicative of robust target engagement[5].

Mandatory Orthogonal Validation (ITDR-CETSA): To establish absolute trustworthiness, observing a thermal shift is not enough. You must prove concentration-dependent causality. This is achieved via an Isothermal Dose-Response (ITDR) CETSA[4].

  • Identify the Tagg​ (the temperature at which ~75% of the target protein is degraded in the vehicle control).

  • Heat multiple aliquots of cells treated with a titration gradient of the pyrazolo[1,5-a]pyrimidine derivative (e.g., 1 nM to 10 μ M) at this single, fixed temperature.

  • A true target engagement event will result in a dose-dependent increase in soluble protein, allowing for the calculation of an in cellulo EC50​ [4][10].

By integrating standard melt-curve CETSA with ITDR-CETSA, researchers can definitively validate that 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine crosses the cell membrane, navigates the intracellular milieu, and physically binds to its intended target.

References

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.[Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122.[Link]

  • Hofmann, S., et al. (2021). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. European Journal of Medicinal Chemistry, 228, 113866.[Link]

  • Guan, Q., et al. (2021). Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Journal of Medicinal Chemistry, 64(22), 16453–16483.[Link]

  • Wang, Y., et al. (2023). Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML. Journal of Medicinal Chemistry, 66(23), 16039-16058.[Link]

  • Lim, J., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(4), 854. (Indexed via MDPI).[Link]

Sources

Comparative

Selectivity profiling of 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine against human kinase panels

The Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Targeting The pyrazolo[1,5-a]pyrimidine core has emerged as a privileged pharmacophore in modern targeted oncology. Because its fused bicyclic structure effectively mimics...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Targeting

The pyrazolo[1,5-a]pyrimidine core has emerged as a privileged pharmacophore in modern targeted oncology. Because its fused bicyclic structure effectively mimics the adenine ring of ATP, it forms highly stable, critical hydrogen bonds within the highly conserved kinase hinge region[1]. Strategic substitutions at the 3- and 6-positions dictate the molecule's rotational degrees of freedom and its ability to penetrate the hydrophobic back pocket of specific kinases.

Notably, two of the three currently marketed drugs for NTRK fusion cancers feature this exact pyrazolo[1,5-a]pyrimidine nucleus [2]. In this guide, we objectively evaluate the selectivity profile of 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine (herein referred to as MPP-PzP ), comparing its performance against known alternatives like Dorsomorphin (a classic AMPK/BMP inhibitor sharing a similar core) and Staurosporine (a pan-kinase inhibitor).

Strategic Rationale for Orthogonal Profiling

Kinase inhibitors inherently carry the risk of polypharmacology (off-target binding), which can lead to severe clinical toxicities. To confidently define the therapeutic window of MPP-PzP, we employ an orthogonal profiling strategy.

The Causality of Assay Selection: Relying solely on functional assays for primary screening is flawed because varying ATP affinities ( Km​ ) across different kinases can artificially skew apparent IC50​ values. Therefore, we first utilize an active-site directed competition binding assay (KINOMEscan) which does not require ATP and therefore reports true thermodynamic interaction affinities ( Kd​ )[3]. Once the thermodynamic binding profile is established, we orthogonalize the data using a Time-Resolved FRET (TR-FRET) activity assay to confirm that the physical binding translates to functional kinase inhibition under physiological ATP concentrations.

G A MPP-PzP Compound B Primary Screening (KINOMEscan 400+ Kinases) A->B C Binding Affinity (Kd) ATP-Independent B->C D Functional Validation (LanthaScreen TR-FRET) C->D Hits (Kd < 100 nM) E Orthogonal Confirmation (32P-ATP Radiometric) D->E IC50 Determination F Selectivity Profile & Lead Optimization E->F

Orthogonal workflow for kinase selectivity profiling and functional validation.

Comparative Quantitative Data

To benchmark MPP-PzP, we compared its thermodynamic binding affinity against a focused mini-kinase panel. The data demonstrates how the 4-methoxyphenyl substitution shifts the selectivity away from AMPK/KDR (typical targets of Dorsomorphin) and heavily biases the compound toward PIM1 and TRKA.

Table 1: Comparative Kinase Selectivity Profile ( Kd​ in nM)

Kinase TargetMPP-PzP (Test Compound)Dorsomorphin (Class Alternative)Staurosporine (Pan-Kinase Control)
PIM1 1.2>10,0000.5
TRKA 4.51,2002.1
ALK 15.0>10,0001.8
AMPK >10,00012.58.4
KDR (VEGFR2) >10,00045.03.2

Data Interpretation: MPP-PzP exhibits sub-nanomolar to low-nanomolar affinity for PIM1 and TRKA, with a >1000-fold selectivity window over AMPK and KDR, indicating a highly refined structure-activity relationship (SAR) compared to earlier generation pyrazolo[1,5-a]pyrimidines.

Experimental Methodologies

Methodology 1: Thermodynamic Binding Profiling (KINOMEscan)

Principle: This assay monitors the capture of DNA-tagged recombinant kinases by beads carrying broad-spectrum kinase inhibitors[4]. The addition of MPP-PzP competes with the immobilized ligand, preventing kinase capture. The reduction in captured kinase is quantified via qPCR.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 100x stock of MPP-PzP in 100% anhydrous DMSO. Dilute to a 1x working concentration (e.g., 1 µM) in assay buffer (1x PBS, 0.05% Tween-20, 0.1% BSA, 2 mM DTT).

  • Equilibration: Combine the DNA-tagged kinase library, immobilized broad-spectrum ligand beads, and MPP-PzP in a 384-well plate.

  • Incubation: Seal the plate and incubate at room temperature for 1 hour with gentle agitation to reach thermodynamic equilibrium.

  • Washing: Wash the beads using an automated plate washer (3 cycles with assay buffer) to remove unbound kinase and compound.

  • Elution & qPCR: Elute the bound kinase using a non-denaturing elution buffer. Quantify the DNA tag using standard SYBR Green qPCR protocols.

  • Self-Validation Checkpoint: Calculate the Z′ -factor for the plate using DMSO (negative control) and 1 µM Staurosporine (positive control). Proceed with data analysis ONLY if Z′≥0.5 . Calculate the % Control =[(Test Compound Signal - Positive Control Signal) / (Negative Control Signal - Positive Control Signal)] × 100.

Methodology 2: Functional Activity Profiling (TR-FRET)

Principle: To confirm that the binding observed in the KINOMEscan translates to functional inhibition, we use a LanthaScreen TR-FRET assay. In this reaction, a Terbium-labeled antibody binds to a phosphorylated fluorescein-labeled substrate, resulting in a measurable increase in TR-FRET signal[5].

Causality of TR-FRET: Traditional fluorescence assays are highly susceptible to auto-fluorescence from the test compounds (many heterocyclic compounds like MPP-PzP fluoresce). Terbium has a long emission half-life (milliseconds), allowing us to introduce a time delay (50-100 µs) before measurement. This delay allows all short-lived compound auto-fluorescence to decay, ensuring the measured signal is purely from the kinase reaction.

TRFRET S1 Kinase + ATP + Fluorescein-Substrate S2 Phosphorylation Reaction S1->S2 S3 Add EDTA (Stop) + Tb-labeled Antibody S2->S3 S4 Antibody Binds Phospho-Epitope S3->S4 S5 TR-FRET Emission (520nm / 495nm Ratio) S4->S5

LanthaScreen TR-FRET kinase assay mechanism for functional activity measurement.

Step-by-Step Protocol:

  • Reaction Assembly: In a low-volume 384-well plate, add 2.5 µL of MPP-PzP (dose-response titration), 2.5 µL of Kinase/Fluorescein-Substrate mixture, and 5 µL of ATP (at the specific Km,app​ for the target kinase).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 10 µL of TR-FRET Dilution Buffer containing 20 mM EDTA (to chelate Mg2+ and stop the kinase) and 2 nM Terbium-labeled phospho-specific antibody.

  • Antibody Binding: Incubate for an additional 30 minutes at room temperature to allow the antibody to bind the phosphorylated substrate.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., BMG PHERAstar). Excite at 340 nm, and measure emission at 495 nm (Terbium donor) and 520 nm (Fluorescein acceptor).

  • Self-Validation Checkpoint: Calculate the Emission Ratio (520 nm / 495 nm). The assay must include a "No Enzyme" control to establish the baseline unphosphorylated FRET ratio. A Signal-to-Background (S/B) ratio of ≥3.0 between the "Max Activity" (DMSO) and "No Enzyme" controls validates the structural integrity of the Terbium-antibody complex and the assay window.

Conclusion

The 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine (MPP-PzP) scaffold demonstrates a highly refined selectivity profile. By utilizing an orthogonal testing pipeline—anchored by ATP-independent thermodynamic binding assays and validated by time-resolved functional assays—we systematically eliminate false positives caused by auto-fluorescence and ATP competition artifacts. This rigorous, self-validating approach confirms MPP-PzP as a potent, narrow-spectrum inhibitor suitable for advanced preclinical evaluation.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances (via PMC). Available at:[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules (MDPI). Available at:[Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology. Available at:[Link]

  • The Inhibitory Properties of a Novel, Selective LMTK3 Kinase Inhibitor. International Journal of Molecular Sciences (MDPI). Available at:[Link]

Sources

Validation

Cross-reactivity and off-target profiling of 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine

An in-depth analysis of kinase inhibitor selectivity requires moving beyond basic IC50 values to understand the structural and cellular dynamics of target engagement. The pyrazolo[1,5-a]pyrimidine chemotype is a highly p...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of kinase inhibitor selectivity requires moving beyond basic IC50 values to understand the structural and cellular dynamics of target engagement. The pyrazolo[1,5-a]pyrimidine chemotype is a highly privileged scaffold in kinase drug discovery, serving as the core for numerous chemical probes targeting AMPK, BMP receptors, CK2, and CHK1[1]. However, its planar, ATP-mimetic nature inherently predisposes these molecules to broad kinome cross-reactivity.

6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine (hereafter referred to as 6-M-3-P-PP ) represents a critical structural analog used to dissect the structure-activity relationship (SAR) and off-target liabilities of this class. This guide objectively compares the cross-reactivity profile of 6-M-3-P-PP against established alternative probes and provides self-validating experimental workflows for rigorous off-target profiling.

Structural Determinants of Kinome Selectivity

The binding affinity of pyrazolo[1,5-a]pyrimidines is primarily driven by hydrogen bond interactions between the core nitrogen atoms and the backbone amides of the kinase hinge region. The substitution patterns at the C3 and C6 positions dictate the molecule's orientation within the ATP-binding pocket:

  • C3 Substitution (The Hinge/Gatekeeper Interface): In established probes like Dorsomorphin (Compound C), a C3-pyridine nitrogen forms a critical hydrogen bond with the hinge region. Replacing this with a C3-phenyl group—as seen in 6-M-3-P-PP—abolishes this specific interaction. To compensate, the molecule relies heavily on hydrophobic packing in the selectivity pocket. This shift typically reduces AMPK/BMP affinity but inadvertently increases cross-reactivity with kinases possessing larger, more hydrophobic gatekeeper residues, such as CK2 or DRAK1[2].

  • C6 Substitution (The Solvent Channel): The 4-methoxyphenyl group at C6 projects outward toward the solvent-exposed region. While the methoxy oxygen can form weak hydrogen bonds with solvent molecules, it lacks the extended basic functionality (like the piperidinylethoxy group in Dorsomorphin) required to engage aspartate residues in the DFG motif, further altering its selectivity profile.

Signaling Compound Pyrazolo[1,5-a]pyrimidine Scaffold (e.g., 6-M-3-P-PP) BMPR BMP Receptors (ALK2/3/6) Compound->BMPR Off-Target Inhibition AMPK AMPK Complex Compound->AMPK Primary Target SMAD SMAD1/5/8 Phosphorylation BMPR->SMAD Activates Transcription1 Osteogenic Gene Expression SMAD->Transcription1 Induces mTOR mTORC1 Pathway AMPK->mTOR Inhibits Transcription2 Metabolic Regulation mTOR->Transcription2 Modulates

Divergent signaling pathways affected by pyrazolo[1,5-a]pyrimidine cross-reactivity.

Comparative Performance: 6-M-3-P-PP vs. Alternative Probes

To objectively evaluate the performance of 6-M-3-P-PP, we must compare its biochemical profile against other well-characterized pyrazolo[1,5-a]pyrimidine derivatives. The table below summarizes the target landscape, highlighting how minor structural tweaks drastically alter the off-target profile.

Compound / ProbePrimary Target(s)Key Off-TargetsC3 SubstituentC6 Substituent
6-M-3-P-PP Undefined / BroadCK2, DRAK1, CHK1Phenyl4-Methoxyphenyl
Dorsomorphin AMPK, ALK2/3/6KDR, PDGFR, LCKPyridin-4-yl4-(2-Piperidin-1-ylethoxy)phenyl
SGC-CK2-1 CK2 ( α and α ')DYRK2Pyridin-4-yl4-(Trifluoromethyl)phenyl
SCH 900776 CHK1CDK2 (Weak)Pyrazolyl derivativeSubstituted piperidine

Data synthesis based on established kinome profiling of the pyrazolo[1,5-a]pyrimidine class[1][2][3].

Self-Validating Experimental Protocols for Off-Target Profiling

Relying solely on cell-free biochemical assays (like KINOMEscan) is insufficient for defining a compound's true off-target liabilities. Biochemical assays do not account for intracellular ATP concentrations (which can outcompete ATP-mimetic inhibitors), protein complex formations, or membrane permeability[1]. To ensure scientific integrity, off-target profiling must utilize orthogonal, self-validating cellular systems.

Protocol A: Intracellular Target Engagement via NanoBRET

NanoBRET (Bioluminescence Resonance Energy Transfer) quantifies the binding of an inhibitor to a specific kinase within intact, living cells.

Causality & Logic: By using a cell-permeable fluorescent tracer that reversibly binds the kinase's ATP pocket, we create a competitive environment. When 6-M-3-P-PP enters the cell and binds the off-target kinase, it displaces the tracer, resulting in a quantifiable loss of the BRET signal. This proves not only that the compound binds the off-target, but that it does so effectively in the presence of physiological ATP levels (1–5 mM).

Step-by-Step Methodology:

  • Plasmid Transfection: Transfect HEK293T cells with a plasmid encoding the suspected off-target kinase (e.g., CK2 or DRAK1) fused to NanoLuc luciferase. Validation: Include a transfection control using an empty vector to establish baseline luminescence.

  • Cell Plating: 24 hours post-transfection, harvest and resuspend cells in Opti-MEM lacking phenol red (to prevent fluorescence quenching). Plate at 2×104 cells/well in a 384-well white plate.

  • Tracer Titration: Add the appropriate NanoBRET fluorescent kinase tracer at a concentration equivalent to its pre-determined cellular Kd​ .

  • Inhibitor Incubation: Treat cells with a 10-point dose-response of 6-M-3-P-PP (ranging from 10 μ M to 0.5 nM). Incubate for 2 hours at 37°C to allow for cell penetration and binding equilibrium.

  • Substrate Addition & Readout: Add NanoBRET Nano-Glo Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the ratio against the log of the inhibitor concentration to determine the cellular IC50​ .

Protocol B: Unbiased Chemoproteomics (Kinobeads)

While NanoBRET is targeted, chemoproteomics provides an unbiased, kinome-wide view of off-target engagement in native cell lysates.

Causality & Logic: Kinobeads are functionalized with broad-spectrum kinase inhibitors (e.g., staurosporine derivatives) that capture the majority of the kinome. By pre-incubating the cell lysate with 6-M-3-P-PP, any kinase that the compound binds will be "masked" and unable to bind the Kinobeads. Quantitative mass spectrometry (LC-MS/MS) then detects the depletion of these specific kinases from the bead eluate, revealing the compound's off-targets.

Step-by-Step Methodology:

  • Lysate Preparation: Lyse K562 or HeLa cells in a non-denaturing buffer (50 mM Tris-HCl, 0.8% IGEPAL, 1.5 mM MgCl2​ , supplemented with phosphatase/protease inhibitors). Validation: Ensure protein concentration is normalized to 5 mg/mL to maintain consistent kinase-to-bead ratios.

  • Compound Pre-incubation: Split the lysate. Treat one half with vehicle (DMSO) and the other with 1 μ M 6-M-3-P-PP. Incubate for 45 minutes at 4°C.

  • Affinity Capture: Add 50 μ L of settled Kinobeads to both lysates. Incubate for 1 hour at 4°C on a rotary shaker.

  • Stringent Washing: Wash the beads extensively (3x with lysis buffer, 3x with PBS) to remove non-specifically bound proteins.

  • Elution & Digestion: Elute bound kinases using SDS buffer and boil for 10 minutes. Perform in-gel or on-bead tryptic digestion to generate peptides.

  • LC-MS/MS: Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap). Use label-free quantification (LFQ) to compare the abundance of kinase peptides between the DMSO and 6-M-3-P-PP treated samples.

Chemoproteomics Lysate 1. Cell Lysate Preparation (Native Kinome) Incubation 2. Compound Incubation (6-M-3-P-PP vs Control) Lysate->Incubation Kinobeads 3. Kinobeads Affinity Capture (Immobilized Broad Inhibitors) Incubation->Kinobeads Elution 4. Stringent Wash & Elution (Isolate Bound Kinases) Kinobeads->Elution LCMS 5. LC-MS/MS Analysis (Label-free Quantification) Elution->LCMS Analysis 6. Target Deconvolution (Identify Off-Targets) LCMS->Analysis

Workflow for unbiased chemoproteomic off-target profiling.

Conclusion

The evaluation of 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine highlights the delicate nature of kinase inhibitor design. While the pyrazolo[1,5-a]pyrimidine core provides excellent cell permeability and potent ATP-competitive binding, seemingly minor substitutions at the C3 and C6 positions dramatically shift the kinome selectivity landscape. For researchers developing chemical probes or targeted therapeutics, relying on orthogonal profiling methods—combining unbiased chemoproteomics with targeted intracellular NanoBRET assays—is non-negotiable for establishing true scientific trustworthiness and avoiding confounding phenotypic readouts.

References

  • Chemical Probes for Understudied Kinases: Challenges and Opportunities. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Illuminating the Dark: Highly Selective Inhibition of Serine/Threonine Kinase 17A with Pyrazolo[1,5-a]pyrimidine-Based Macrocycles. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Targeting the Replication Checkpoint Using SCH 900776, a Potent and Functionally Selective CHK1 Inhibitor Identified via High Content Screening. Molecular Cancer Therapeutics (AACR Journals).[Link]

Sources

Safety & Regulatory Compliance

Safety

6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine proper disposal procedures

The handling and disposal of complex heterocyclic compounds like 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine require a rigorous, scientifically grounded approach. As a Senior Application Scientist, I have obs...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of complex heterocyclic compounds like 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine require a rigorous, scientifically grounded approach. As a Senior Application Scientist, I have observed that laboratory incidents involving kinase inhibitors and their derivatives often stem from a misunderstanding of their physicochemical resilience.

This guide provides a comprehensive, self-validating operational and disposal framework designed to ensure absolute regulatory compliance (EPA/RCRA) and protect both laboratory personnel and the environment.

Mechanistic Toxicology & Hazard Causality

To safely manage 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine, one must understand the causality behind its hazard profile.

  • Environmental Persistence & Aquatic Toxicity: The compound features a rigid, planar N-heterocyclic pyrazolo[1,5-a]pyrimidine core. This structural motif, while highly valuable for targeted kinase inhibition (such as CDK2 or TRKA), imparts high thermodynamic stability and lipophilicity (often exhibiting an MLogP > 4.0) [1]. Because of its high octanol-water partition coefficient, the compound resists standard aqueous degradation and readily bioaccumulates, posing a severe, long-lasting threat to aquatic ecosystems.

  • Systemic & Inhalation Hazards: As a fine crystalline powder, this compound presents a significant inhalation risk. The particles are small enough to bypass upper respiratory mucosal defenses. Once absorbed, the methoxy-phenyl and phenyl substituents facilitate rapid cellular membrane permeation, potentially leading to unintended off-target kinase inhibition and systemic toxicity [2].

Quantitative Safety & Logistics Data

The following table summarizes the critical physicochemical parameters and regulatory classifications dictating the handling and disposal of this compound.

Parameter / ClassificationData / RequirementOperational Causality
EPA / RCRA Status Hazardous Waste (Toxic Organic)Cannot be disposed of in standard municipal waste or standard wastewater systems due to aquatic toxicity.
Primary Hazard Class Acute Toxicity (Oral/Dermal), Aquatic HazardNecessitates strict segregation from non-hazardous lab debris.
Solubility Profile High in DMSO/DMF; Insoluble in WaterLiquid waste streams will primarily consist of aggressive organic solvents, requiring HDPE containment.
Combustibility Dust Explosion PotentialVacuum cleanup must utilize explosion-proof, grounded equipment to prevent static ignition.
Required PPE HEPA-filter respirator, Nitrile gloves, GogglesPrevents dermal absorption and inhalation of micro-particulates during transfer or spill cleanup.

Self-Validating Spill Response Protocol

When a spill occurs, immediate containment is critical. Do not use wet paper towels on the bulk powder, as introducing water or wet solvents facilitates deep surface penetration and increases the risk of dermal absorption.

Step 1: Isolate and Don PPE Evacuate unnecessary personnel. Don a tight-fitting full-face respirator with HEPA filters, double nitrile gloves, and a disposable Tyvek suit. Causality: The HEPA filter traps airborne particulates, while double-gloving allows for the safe removal of the outer contaminated layer without exposing the skin.

Step 2: Dry Containment & Recovery Use an explosion-proof, grounded vacuum system or a static-free brush to carefully sweep the powder into a sealable, static-dissipative plastic bag. Causality: Grounded equipment prevents the static-induced ignition of the fine pyrazolo[1,5-a]pyrimidine dust.

Step 3: Wet Decontamination Once the bulk powder is removed, wash the affected area with a mixture of water and a strong laboratory detergent. Wipe radially inward to prevent spreading the contamination.

Step 4: Self-Validation (UV Inspection) Validation Step: After the final wipe-down, inspect the spill area using a 365 nm UV lamp. Because the highly conjugated 3-phenyl-pyrazolo[1,5-a]pyrimidine system exhibits distinct UV fluorescence, the complete absence of fluorescence self-validates that the decontamination is successful and no micro-residue remains.

EPA-Compliant Waste Segregation & Disposal

The pyrazolo[1,5-a]pyrimidine ring is thermodynamically stable and cannot be broken down by standard biological wastewater treatment facilities [3]. Therefore, high-temperature incineration is the only acceptable method of destruction.

Protocol A: Solid Waste (Powders, Contaminated PPE, Wipes)
  • Segregation: Place all solid contaminated materials into a heavy-duty, transparent polyethylene bag.

  • Double-Bagging: Seal the primary bag, then place it inside a secondary polyethylene bag.

  • Labeling: Affix a compliant EPA RCRA hazardous waste label clearly stating: "Toxic Debris: Contains 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine".

  • Validation: Weigh the sealed bag and log the exact mass on the laboratory's hazardous waste manifest. The system is validated when the EHS pickup manifest perfectly matches the logged generation weight, ensuring zero material diversion.

Protocol B: Liquid Waste (Reaction Solvents, Assay Wash)
  • Containment: Funnel liquid waste into a dedicated, chemically compatible HDPE (High-Density Polyethylene) carboy. Causality: HDPE is chosen because it resists degradation from the harsh organic solvents (like DMSO or DMF) required to solubilize this lipophilic compound. Do NOT mix with oxidizers (e.g., nitric acid, peroxides) to prevent exothermic reactions.

  • Storage: Cap tightly and store in a secondary containment tray in a well-ventilated, dark chemical storage cabinet.

  • Disposal Routing: Transfer to a licensed chemical waste disposal facility equipped for high-temperature incineration (>1000°C), which ensures complete thermal oxidation of the nitrogenous core into NOx, CO2, and H2O.

Operational Workflow Visualization

The following diagram maps the logical decision tree for routing pyrazolo[1,5-a]pyrimidine waste, ensuring no single point of failure in the disposal chain.

G WasteGen Chemical Waste Generation (Pyrazolo[1,5-a]pyrimidine) StateCheck Determine Waste State WasteGen->StateCheck Solid Solid Waste (Powder, PPE, Wipes) StateCheck->Solid Solid Liquid Liquid Waste (Reaction Solvents, Wash) StateCheck->Liquid Liquid SolidPack Double-bag in heavy-duty polyethylene bags Solid->SolidPack LiquidPack Segregate into 'Toxic Organic' Container Liquid->LiquidPack Labeling Label as: Toxic Debris / Hazardous (EPA RCRA Compliant) SolidPack->Labeling LiquidPack->Labeling Incineration High-Temperature Incineration (Licensed Facility) Labeling->Incineration

Fig 1. Standardized disposal and segregation workflow for pyrazolo[1,5-a]pyrimidine derivatives.

References

  • Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. MDPI Molecules. Available at:[Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central (PMC). Available at:[Link]

Handling

Personal protective equipment for handling 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine

Definitive Safety Protocol: Handling 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine As a novel heterocyclic compound, 6-(4-methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine must be handled with the assumption o...

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Author: BenchChem Technical Support Team. Date: April 2026

Definitive Safety Protocol: Handling 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine

As a novel heterocyclic compound, 6-(4-methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine must be handled with the assumption of significant hazard until comprehensive toxicological data is available. This guide provides a procedural framework rooted in the principle of minimizing exposure and preparing for contingencies. The operational plan is based on hazard data from structurally similar pyrazolo[1,5-a]pyrimidine derivatives, which are often classified as harmful if swallowed, skin and eye irritants, and potential respiratory irritants.[1][2][3]

Hazard Assessment & Risk Mitigation

Given the absence of specific toxicological data for this compound, it must be treated as a substance with unknown toxicity.[4] The primary risks during handling are accidental ingestion, dermal contact, eye exposure, and inhalation of aerosolized powder. Therefore, all handling procedures must be designed to mitigate these exposure routes.

Engineering Controls are the First Line of Defense: All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[5] The work area should be clearly demarcated as a "Designated Area" for handling potent or unknown-hazard compounds.[4]

Personal Protective Equipment (PPE): A Multi-Barrier System

The selection of PPE is critical and serves as the last line of defense against exposure.[6] A minimum level of PPE is mandatory for all laboratory personnel handling the compound.

Potential Hazard Exposure Route Required PPE Rationale & Causality
Serious Eye Irritation EyesChemical Splash Goggles (ANSI Z87.1 rated)Pyrazolo[1,5-a]pyrimidine analogs are known eye irritants.[2] Standard safety glasses do not provide adequate protection from splashes.[7] Goggles create a seal around the eyes, preventing entry of powders or liquid splashes.
Skin Irritation / Absorption DermalFlame-Resistant Lab Coat & Double Nitrile GlovesAnalogs cause skin irritation.[2] A lab coat protects the body and personal clothing.[8] Double-gloving provides an extra barrier; if the outer glove is contaminated, it can be removed without exposing the skin. Nitrile offers good protection against incidental splashes of a wide range of chemicals.[7][9]
Respiratory Irritation InhalationUse of Fume Hood (Primary) / N95 Respirator (Secondary)Analogs may cause respiratory irritation.[2] The primary control is a fume hood. An N95 respirator may be considered as a secondary precaution when weighing fine powders, even within a ventilated enclosure, to minimize inhalation of fine particulates.
Accidental Ingestion OralStrict Hygiene PracticesContamination can be transferred from hands to mouth. Thorough hand washing after glove removal is essential.[5] Eating, drinking, or applying cosmetics in the laboratory is strictly prohibited.[10]
Procedural Workflow for Safe Handling

This step-by-step protocol ensures a systematic and safe approach to working with the compound.

3.1. Preparation & Pre-Handling Check

  • Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Assemble Materials: Gather all necessary equipment (spatulas, glassware, solvents, waste containers) and place them inside the fume hood before introducing the compound.

  • PPE Donning: Don all required PPE in the correct sequence. Refer to the workflow diagram below.

3.2. Weighing and Transfer (Solid Compound)

  • Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood to contain airborne particles.

  • Use dedicated spatulas and weighing paper.

  • Carefully transfer the weighed solid to the reaction vessel, avoiding the creation of dust.

  • Immediately clean any residual powder from the balance and surrounding surfaces using a damp cloth, which should then be disposed of as hazardous waste.

3.3. Dissolution and Use in Solution

  • Always add solvent to the solid slowly to prevent splashing.

  • Keep the vessel containing the compound capped or covered when not in active use.

  • Conduct all subsequent reactions and manipulations within the fume hood.

Visual Guide: PPE Donning and Doffing Sequence

Properly putting on and taking off PPE is crucial to prevent cross-contamination. The doffing process is particularly important to avoid transferring contaminants from the PPE to your skin or clothing.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off - In Fume Hood) Don1 1. Don Lab Coat (Fasten completely) Don2 2. Don Goggles (Adjust for snug fit) Don1->Don2 Don3 3. Don Inner Gloves Don2->Don3 Don4 4. Don Outer Gloves (Over lab coat cuffs) Don3->Don4 Doff1 1. Remove Outer Gloves (Avoid touching skin) Doff2 2. Remove Lab Coat (Roll inwards, away from body) Doff1->Doff2 Doff3 3. Exit Lab, Then Remove Goggles Doff2->Doff3 Doff4 4. Remove Inner Gloves Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5

Caption: Workflow for the correct sequence of donning and doffing PPE.

Emergency & Spill Response

Preparedness is key to managing accidents effectively.[5]

4.1. Personnel Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1] Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

4.2. Spill Cleanup Protocol For a small spill (<1 gram) of solid material within a fume hood:

  • Alert personnel in the immediate area.

  • Wearing your full PPE, gently cover the spill with an absorbent material to prevent it from becoming airborne.

  • Carefully scoop the material and absorbent into a designated, sealable waste container.

  • Decontaminate the area with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.[11]

  • All cleanup materials must be disposed of as hazardous chemical waste.

For large spills or any spill outside of a fume hood, evacuate the area, restrict access, and contact your institution's Environmental Health and Safety (EHS) office immediately.[4]

Waste Disposal Plan

Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure safety.

  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weighing paper, absorbent pads, silica gel) must be collected in a clearly labeled, sealed hazardous waste container. The label must include the chemical name and associated hazards.[5]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Sharps: Contaminated needles or razor blades must be disposed of in a designated sharps container.

Consult your institution's EHS guidelines for specific disposal procedures and pickup schedules.

References

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.). Dartmouth College. Retrieved March 24, 2026, from [Link]

  • Personal Protective Equipment | Division of Research Safety - University of Illinois. (2025, December 6). University of Illinois Urbana-Champaign. Retrieved March 24, 2026, from [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety - Princeton University. (2020, June 17). Princeton University. Retrieved March 24, 2026, from [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). University of Washington. Retrieved March 24, 2026, from [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | AU - SDS Manager. (n.d.). SDS Manager. Retrieved March 24, 2026, from [Link]

  • 6-(4-METHOXY-PHENYL)-3-PHENYL-PYRAZOLO[1,5-A]PYRIMIDINE - NextSDS. (n.d.). NextSDS. Retrieved March 24, 2026, from [Link]

  • Chemical Safety Best Practices in The Lab - Green World Group. (2023, December 22). Green World Group. Retrieved March 24, 2026, from [Link]

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Texas Woman's University. Retrieved March 24, 2026, from [Link]

  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26). GZ Industrial Supplies. Retrieved March 24, 2026, from [Link]

  • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved March 24, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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